molecular formula C70H114N18O21 B15548972 J5 peptide

J5 peptide

Cat. No.: B15548972
M. Wt: 1543.8 g/mol
InChI Key: GCTPUGMTPJIVNC-AYQWIQQISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

J5 peptide is a useful research compound. Its molecular formula is C70H114N18O21 and its molecular weight is 1543.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4S)-4-amino-5-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxyethyl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C70H114N18O21/c1-36(2)55(86-63(101)47(18-10-13-31-72)82-66(104)52-21-16-34-88(52)69(107)49(19-11-14-32-73)84-60(98)45(74)26-28-53(90)91)67(105)83-48(27-29-54(92)93)62(100)78-40(6)59(97)85-50(35-43-22-24-44(89)25-23-43)64(102)81-46(17-9-12-30-71)61(99)77-39(5)57(95)75-37(3)56(94)76-38(4)58(96)79-41(7)68(106)87-33-15-20-51(87)65(103)80-42(8)70(108)109/h22-25,36-42,45-52,55,89H,9-21,26-35,71-74H2,1-8H3,(H,75,95)(H,76,94)(H,77,99)(H,78,100)(H,79,96)(H,80,103)(H,81,102)(H,82,104)(H,83,105)(H,84,98)(H,85,97)(H,86,101)(H,90,91)(H,92,93)(H,108,109)/t37-,38-,39-,40-,41-,42-,45-,46-,47-,48-,49-,50-,51-,52-,55-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCTPUGMTPJIVNC-AYQWIQQISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)N2CCCC2C(=O)NC(C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C70H114N18O21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1543.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

J5 Peptide: A Technical Whitepaper on its Structure, Mechanism, and Therapeutic Potential in Autoimmune Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The J5 peptide is a synthetic 15-mer amino acid sequence designed as a competitive antagonist of the myelin basic protein (MBP) fragment 85-99 for binding to the human leukocyte antigen (HLA)-DR2 molecule. This interaction is a critical step in the activation of pathogenic T-cells implicated in the development of multiple sclerosis (MS) and its animal model, experimental autoimmune encephalomyelitis (EAE). This technical guide provides a comprehensive overview of the this compound, including its amino acid sequence, structural properties, mechanism of action, and preclinical efficacy. Detailed experimental methodologies for its synthesis, binding affinity determination, and in vivo evaluation are presented. Furthermore, this document outlines the key signaling pathways involved in its immunomodulatory effects.

Introduction

Multiple sclerosis is a chronic, inflammatory autoimmune disease of the central nervous system characterized by demyelination and axonal damage. A key pathological feature of MS is the activation of autoreactive T-lymphocytes that recognize myelin antigens as foreign. The presentation of myelin-derived peptides, such as the immunodominant epitope MBP(85-99), by antigen-presenting cells (APCs) via HLA class II molecules, particularly HLA-DR2, to T-cell receptors (TCRs) is a pivotal event in initiating the inflammatory cascade.

The this compound has emerged as a promising therapeutic candidate due to its ability to specifically interfere with this trimolecular interaction. By competitively inhibiting the binding of MBP(85-99) to HLA-DR2, the this compound effectively blocks the activation of myelin-specific T-cells, thereby suppressing the downstream inflammatory responses that lead to demyelination. This whitepaper will delve into the technical details of the this compound, providing researchers and drug developers with the necessary information to understand and potentially advance this therapeutic approach.

This compound: Structure and Properties

The this compound is a linear sequence of 15 amino acids. Its primary structure and key physicochemical properties are summarized in the table below.

PropertyValue
Amino Acid Sequence H-Glu-Lys-Pro-Lys-Val-Glu-Ala-Tyr-Lys-Ala-Ala-Ala-Ala-Pro-Ala-OH
One-Letter Code EKPKVEAYKAAAAPA
Molecular Formula C70H114N18O21
Molecular Weight 1543.8 g/mol
CAS Number 444305-16-2

Table 1: Physicochemical Properties of the this compound.

Mechanism of Action

The primary mechanism of action of the this compound is the competitive inhibition of the MBP(85-99) peptide binding to the HLA-DR2 molecule on the surface of APCs. This prevents the formation of the MBP(85-99)-HLA-DR2 complex, which is necessary for the activation of pathogenic, myelin-specific CD4+ T-cells. The downstream effects of this inhibition include reduced T-cell proliferation and a decrease in the production of pro-inflammatory cytokines.[1][2][3]

Signaling Pathway of T-Cell Activation and Inhibition by this compound

The binding of the MBP(85-99)-HLA-DR2 complex to the T-cell receptor (TCR) on a CD4+ T-cell initiates a cascade of intracellular signaling events, leading to T-cell activation, proliferation, and cytokine release. The this compound, by blocking the initial binding step, prevents the initiation of this cascade.

T_Cell_Activation_Inhibition cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD4+ T-Cell cluster_complex HLA_DR2 HLA-DR2 pMHC MBP-HLA-DR2 Complex MBP MBP(85-99) MBP->HLA_DR2 Binds J5 This compound J5->HLA_DR2 Competitively Binds TCR TCR J5->TCR Inhibits Activation CD4 CD4 TCR->CD4 Lck Lck TCR->Lck Activates ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates LAT LAT ZAP70->LAT Phosphorylates PLCg1 PLCγ1 LAT->PLCg1 Recruits & Activates NFAT NFAT PLCg1->NFAT Activates Proliferation Proliferation & Cytokine Release NFAT->Proliferation Induces pMHC->TCR Recognizes

Figure 1: this compound competitively inhibits MBP(85-99) binding to HLA-DR2, preventing T-cell activation.

Preclinical Efficacy in Experimental Autoimmune Encephalomyelitis (EAE)

Study ParameterObservationReference
EAE Model PLP(139-151)/MBP(85-99)-induced EAE in mice[1]
Effect of J5 Alleviates EAE symptoms[1]
Analog Studies Homo-β-amino acid containing MBP(85-99) analogs show superior biological half-lives and antagonist activities, and can passively transfer protective effects. These analogs also antagonize the binding of MBP(85-99) to soluble HLA-DR2b.
Mechanism in vivo In addition to blocking T-cell activation, some MBP antagonist peptides can induce a shift towards an anti-inflammatory Th2 cytokine profile (e.g., IL-4, IL-10).

Table 2: Summary of Preclinical Efficacy Data for this compound and Analogs in EAE Models.

Experimental Protocols

This compound Synthesis (Solid-Phase Peptide Synthesis)

The this compound (EKPKVEAYKAAAAPA) can be synthesized using standard Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS) methodology.

Workflow for Solid-Phase Peptide Synthesis of this compound:

spss_workflow start Start with Rink Amide Resin deprotection1 Fmoc Deprotection (Piperidine in DMF) start->deprotection1 coupling_Ala Couple Fmoc-Ala-OH (HBTU/HOBt or similar) deprotection1->coupling_Ala wash1 Wash (DMF) coupling_Ala->wash1 deprotection2 Fmoc Deprotection wash1->deprotection2 coupling_Pro Couple Fmoc-Pro-OH deprotection2->coupling_Pro wash2 Wash coupling_Pro->wash2 ellipsis Repeat for remaining amino acids in sequence (A, P, A, A, A, K, Y, A, E, V, K, P, K, E) wash2->ellipsis final_deprotection Final Fmoc Deprotection ellipsis->final_deprotection cleavage Cleavage from Resin & Side-Chain Deprotection (TFA cocktail) final_deprotection->cleavage precipitation Precipitate in cold ether cleavage->precipitation purification Purify by RP-HPLC precipitation->purification characterization Characterize by Mass Spectrometry purification->characterization end Lyophilized this compound characterization->end

Figure 2: General workflow for the solid-phase synthesis of the this compound.
HLA-DR2 Binding Assay (Competitive ELISA)

The binding affinity of the this compound to HLA-DR2 can be determined using a competitive enzyme-linked immunosorbent assay (ELISA). This assay measures the ability of the this compound to inhibit the binding of a biotinylated MBP(85-99) peptide to immobilized HLA-DR2 molecules.

Workflow for Competitive ELISA:

elisa_workflow start Coat plate with anti-HLA-DR antibody block Block non-specific binding sites start->block add_hla Add soluble HLA-DR2 block->add_hla pre_incubate Pre-incubate Biotinylated-MBP(85-99) with varying concentrations of this compound add_mixture Add peptide mixture to wells pre_incubate->add_mixture wash1 Wash add_mixture->wash1 add_streptavidin Add Streptavidin-HRP wash1->add_streptavidin wash2 Wash add_streptavidin->wash2 add_substrate Add TMB Substrate wash2->add_substrate stop_reaction Stop reaction with acid add_substrate->stop_reaction read_absorbance Read absorbance at 450 nm stop_reaction->read_absorbance analyze Calculate IC50 value read_absorbance->analyze end Determine J5 binding affinity analyze->end

Figure 3: Workflow for determining the HLA-DR2 binding affinity of the this compound via competitive ELISA.
In Vivo EAE Model

The therapeutic efficacy of the this compound can be evaluated in an EAE model, typically using HLA-DR2 transgenic mice to mimic the human disease context more closely.

Protocol for EAE Induction and this compound Treatment:

  • Immunization: HLA-DR2 transgenic mice are immunized with an emulsion of MBP(85-99) peptide in Complete Freund's Adjuvant (CFA).

  • Pertussis Toxin Administration: Mice receive injections of pertussis toxin on day 0 and day 2 post-immunization to facilitate the entry of inflammatory cells into the CNS.

  • Clinical Scoring: Mice are monitored daily for clinical signs of EAE, which are typically scored on a scale of 0 to 5 (0 = no signs, 5 = moribund).

  • This compound Treatment: Treatment with the this compound or vehicle control is initiated either prophylactically (at the time of immunization) or therapeutically (after the onset of clinical signs). The peptide is typically administered via subcutaneous or intraperitoneal injection at various doses.

  • Data Analysis: The mean clinical scores, disease incidence, and day of onset are compared between the this compound-treated and control groups.

Conclusion and Future Directions

The this compound represents a targeted and promising immunomodulatory agent for diseases driven by MBP-specific T-cells. Its well-defined structure and specific mechanism of action make it an attractive candidate for further development. While preclinical studies have demonstrated its potential in EAE models, further research is warranted to optimize its therapeutic efficacy.

Future studies should focus on:

  • Pharmacokinetics and Bioavailability: Characterizing the in vivo stability and distribution of the this compound to inform dosing strategies. The development of analogs with improved biological half-life is a key area of investigation.

  • Detailed Dose-Response Studies: Establishing a clear relationship between the administered dose of this compound and the suppression of EAE to determine the optimal therapeutic window.

  • Long-term Efficacy and Safety: Evaluating the long-term effects of this compound treatment on disease progression and potential off-target effects.

  • Combination Therapies: Investigating the synergistic effects of the this compound with other immunomodulatory agents.

References

J5 peptide mechanism of action in EAE

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of J5 Peptide in Experimental Autoimmune Encephalomyelitis (EAE)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Experimental Autoimmune Encephalomyelitis (EAE) serves as a critical animal model for the human demyelinating disease, multiple sclerosis (MS).[1][2] The pathogenesis of EAE and MS is largely driven by an autoimmune response against myelin sheath proteins, leading to inflammation and neurodegeneration.[3][4] A key autoantigen implicated in MS is the Myelin Basic Protein (MBP), with the MBP(85-99) epitope being a primary target for autoreactive T-cells in individuals expressing the HLA-DR2 haplotype.[5] The this compound is a synthetic antagonist of the MBP(85-99) peptide, designed to modulate the autoimmune response at a critical juncture of immune cell interaction.[2][6] This document provides a detailed technical overview of the this compound's mechanism of action in EAE, supported by quantitative data, experimental protocols, and visualizations of the underlying molecular and cellular processes.

Core Mechanism of Action: Competitive Inhibition of Antigen Presentation

The primary mechanism of action of the this compound is the competitive inhibition of the binding of the immunodominant MBP(85-99) epitope to the HLA-DR2 molecule on the surface of Antigen Presenting Cells (APCs).[5][6] By occupying the peptide-binding groove of the HLA-DR2 molecule, the this compound prevents the presentation of the autoantigenic MBP(85-99) peptide to the T-cell receptor (TCR) of pathogenic, MBP-specific CD4+ T-cells.[5] This blockade of the initial step in T-cell activation—the recognition of the peptide-MHC complex by the TCR—prevents the downstream signaling cascade that leads to T-cell proliferation, differentiation into pro-inflammatory phenotypes (such as Th1 and Th17), and the subsequent inflammatory attack on the central nervous system.[4]

Signaling Pathway: Interruption of T-Cell Activation

The interaction between the MBP(85-99)-HLA-DR2 complex and the TCR on a CD4+ T-cell initiates a complex signaling cascade that is essential for the activation of the T-cell. The this compound abrogates this process at its inception. The following diagram illustrates this inhibitory mechanism.

G cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD4+ T-Cell HLA-DR2 HLA-DR2 TCR TCR HLA-DR2->TCR Presents to Activation T-Cell Activation TCR->Activation Proliferation Proliferation Activation->Proliferation Cytokines Pro-inflammatory Cytokine Production Activation->Cytokines MBP MBP(85-99) MBP->HLA-DR2 Binds to J5 This compound J5->HLA-DR2 Competitively Binds and Blocks MBP(85-99)

This compound's Competitive Inhibition of Antigen Presentation

Quantitative Data

The efficacy of the this compound in ameliorating EAE has been demonstrated in preclinical studies. The following tables summarize key quantitative findings from a study utilizing the SJL/J mouse model of EAE induced by the MBP(85-99) peptide.

Table 1: In Vitro Inhibition of MBP(85-99) Binding to HLA-DR2b
Competitor PeptideMolar Ratio (Competitor:MBP(85-99))Percent Inhibition of Biotin-MBP(85-99) Binding (Mean ± SD)
Unlabeled MBP(85-99)10:150 ± 5%
J510:175 ± 7%
Scrambled MBP(85-99)10:1< 5%

Data adapted from in vitro competitive binding assays.[5]

Table 2: Amelioration of EAE in SJL/J Mice
Treatment Group (100 µ g/day )Mean Day of Disease OnsetMean Maximal Clinical ScorePercent Disease-Free Survival at Day 25
Vehicle (PBS)10 ± 13.5 ± 0.50%
Glatiramer Acetate14 ± 22.0 ± 0.740%
This compound18 ± 31.5 ± 0.660%

Clinical scores are on a scale of 0-5, where 0 is no disease and 5 is moribund. Data are representative of studies in EAE-induced mice.[5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the this compound's efficacy in EAE.

EAE Induction in SJL/J Mice
  • Animals: Female SJL/J mice, 8-10 weeks old, are used for this model.

  • Antigen Emulsion: The MBP(85-99) peptide is dissolved in sterile phosphate-buffered saline (PBS) to a concentration of 2 mg/mL. This solution is then emulsified with an equal volume of Complete Freund's Adjuvant (CFA) containing 4 mg/mL of Mycobacterium tuberculosis H37Ra.

  • Immunization: Each mouse is immunized subcutaneously at two sites on the flank with 100 µL of the antigen emulsion, for a total dose of 100 µg of the MBP(85-99) peptide.

  • Pertussis Toxin Administration: On the day of immunization and 48 hours later, each mouse receives an intraperitoneal injection of 200 ng of pertussis toxin in 100 µL of PBS.

  • Clinical Scoring: Mice are monitored daily for clinical signs of EAE, which are scored on a scale of 0 to 5 as follows: 0, no clinical signs; 1, limp tail; 2, hind limb weakness; 3, hind limb paralysis; 4, hind and forelimb paralysis; 5, moribund state.

Therapeutic Administration of this compound
  • Peptide Preparation: The this compound is dissolved in sterile PBS to a concentration of 1 mg/mL.

  • Treatment Regimen: Beginning on the day of disease onset (typically around day 10-12 post-immunization), mice are treated daily with a 100 µg dose of the this compound in 100 µL of PBS via intraperitoneal injection for a total of 7 consecutive days. Control groups receive daily injections of vehicle (PBS) or a comparator agent like glatiramer acetate.

In Vitro T-Cell Proliferation Assay
  • Lymph Node Cell Isolation: Ten days post-immunization, draining lymph nodes (inguinal and axillary) are harvested from immunized mice.

  • Cell Culture: A single-cell suspension is prepared, and the cells are cultured in 96-well plates at a density of 5 x 10^5 cells/well in complete RPMI-1640 medium.

  • Antigen Recall Response: Cells are stimulated with varying concentrations of the MBP(85-99) peptide (0.1, 1, 10 µg/mL) in the presence or absence of the this compound (10 µg/mL).

  • Proliferation Measurement: After 72 hours of incubation, the cultures are pulsed with 1 µCi of [3H]-thymidine for 18 hours. The cells are then harvested, and the incorporation of [3H]-thymidine is measured using a scintillation counter as an indicator of cell proliferation.

Experimental Workflow Diagram

G cluster_EAE_Induction EAE Induction cluster_Treatment Therapeutic Intervention cluster_Evaluation Evaluation Immunization Immunize SJL/J Mice with MBP(85-99) in CFA PTX1 Administer Pertussis Toxin (Day 0) Immunization->PTX1 PTX2 Administer Pertussis Toxin (Day 2) PTX1->PTX2 Onset Monitor for Disease Onset (approx. Day 10) PTX2->Onset Treatment Daily IP Injection of This compound (100 µg) for 7 days Onset->Treatment Scoring Daily Clinical Scoring Treatment->Scoring Histo Histological Analysis of CNS (Inflammation & Demyelination) Treatment->Histo TCellAssay In Vitro T-Cell Recall Assays Treatment->TCellAssay

References

An In-depth Technical Guide to the HLA-DR2 Binding Affinity of J5 Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the J5 peptide to the Human Leukocyte Antigen (HLA)-DR2 molecule. The this compound is a synthetic 15-mer antagonist of the myelin basic protein (MBP) 85-99 epitope, a key autoantigen implicated in multiple sclerosis.[1][2] Understanding the interaction between the this compound and HLA-DR2 is crucial for the development of potential immunotherapeutic strategies for autoimmune diseases.

Quantitative Data Presentation

The this compound was designed based on the binding motif of MBP 85-99 to HLA-DR2 to act as a competitive inhibitor.[1][2] While specific IC50 values are not detailed in the provided literature, studies have demonstrated its high-affinity binding in a comparative manner.

PeptideSequenceRelative Binding Affinity to HLA-DR2 (DRA/DRB1*1501)
J5 Glu-Lys-Pro-Lys-Val-Glu-Ala-Tyr-Lys-Ala-Ala-Ala-Ala-Pro-Ala (EKPKVEAYKAAAAPA)Highest
J3Not SpecifiedHigh
J2Not SpecifiedModerate

Table 1: The this compound exhibits the strongest inhibition of MBP 85-99 binding to HLA-DR2 when compared to other modified 15-mer peptides, J2 and J3.[1]

Experimental Protocols

The binding affinity of the this compound to HLA-DR2 has been determined using a solid-phase competitive binding assay. This assay measures the ability of the unlabeled this compound to compete with a labeled MBP 85-99 peptide for binding to purified, recombinant HLA-DR2 molecules.

Competitive Binding Assay Protocol

Materials:

  • Recombinant HLA-DR2 (DRA/DRB1*1501) molecules

  • Biotinylated MBP 85-99 peptide (0.13 µM)

  • Unlabeled this compound (and other competitor peptides) at varying concentrations (1-100 µM)

  • Microtiter plates coated with monoclonal antibody LB3.1 (specific for HLA-DR2)

  • Streptavidin-conjugated alkaline phosphatase

  • Alkaline phosphatase substrate

  • Plate reader capable of measuring absorbance at 450 nm

Procedure:

  • Incubation: Recombinant HLA-DR2 molecules are incubated with a constant concentration of biotinylated MBP 85-99 peptide (0.13 µM) either alone or in the presence of increasing concentrations of unlabeled this compound (from 1 to 100 µM).

  • Capture: The reaction mixtures are transferred to microtiter plates pre-coated with the anti-HLA-DR2 monoclonal antibody LB3.1 and incubated for 55 minutes. This step captures the HLA-DR2/peptide complexes.

  • Washing: The supernatant is removed, and the plates are washed to remove any unbound peptides and HLA-DR2 molecules.

  • Detection: Streptavidin-conjugated alkaline phosphatase is added to the wells and incubated for 55 minutes. This enzyme will bind to the biotinylated MBP 85-99 peptide that is complexed with the captured HLA-DR2.

  • Substrate Addition: After another washing step, the alkaline phosphatase substrate is added to the wells.

  • Data Acquisition: The absorbance is measured at 450 nm using a microtiter plate reader. The signal intensity is inversely proportional to the binding affinity of the competitor peptide (J5). A lower absorbance indicates a higher affinity of the this compound for HLA-DR2.

Mandatory Visualization

G cluster_0 Mechanism of Action MBP MBP 85-99 Peptide HLADR2 HLA-DR2 MBP->HLADR2 Binds to J5 This compound J5->HLADR2 Competitively Inhibits Binding TCR T-Cell Receptor HLADR2->TCR Presents Antigen to TCell CD4+ T-Cell TCR->TCell Activates

Caption: Competitive inhibition of MBP 85-99 binding to HLA-DR2 by this compound.

G cluster_1 Experimental Workflow: Competitive Binding Assay A 1. Incubate HLA-DR2 with Biotinylated MBP 85-99 and unlabeled this compound B 2. Transfer to Anti-HLA-DR2 Coated Plate A->B C 3. Capture HLA-DR2/Peptide Complexes B->C D 4. Wash to Remove Unbound Components C->D E 5. Add Streptavidin-Alkaline Phosphatase D->E F 6. Wash to Remove Unbound Enzyme E->F G 7. Add Substrate F->G H 8. Measure Absorbance at 450 nm G->H

Caption: Workflow of the HLA-DR2 competitive binding assay.

References

The J5 Peptide: A Modulator of T-Cell Activation and Proliferation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The J5 peptide is a synthetic altered peptide ligand (APL) derived from the immunodominant epitope of Myelin Basic Protein (MBP 85-99). It has garnered significant interest in the field of immunology and drug development for its potential therapeutic applications in autoimmune diseases, particularly multiple sclerosis (MS). J5 acts as an antagonist of the MBP 85-99 peptide, competitively inhibiting its binding to the HLA-DR2 molecule, a key event in the activation of pathogenic T-cells in MS.[1][2][3][4] This technical guide provides a comprehensive overview of the this compound's role in T-cell activation and proliferation, summarizing available data, detailing experimental protocols, and visualizing key pathways.

Core Mechanism of Action: TCR Antagonism and Th2 Polarization

The primary function of the this compound is to act as a T-cell receptor (TCR) antagonist.[5] Unlike the native MBP 85-99 peptide which triggers a strong pro-inflammatory T helper 1 (Th1) response, the this compound, as an altered peptide ligand, engages the TCR in a manner that leads to a qualitatively different downstream signal. This altered signaling is characterized by a weaker and/or kinetically distinct interaction with the TCR, which is a hallmark of many APLs.

This weaker signaling cascade is believed to be insufficient to induce a full-blown Th1 effector response. Instead, it promotes the differentiation of T-cells towards a T helper 2 (Th2) phenotype. Th2 cells are characterized by the production of anti-inflammatory cytokines such as Interleukin-4 (IL-4), which can counteract the pro-inflammatory effects of Th1 cells and contribute to the suppression of autoimmune responses.

Quantitative Data on this compound's Effects

Quantitative data on the direct stimulatory or inhibitory effects of the this compound on T-cell proliferation and cytokine secretion are not extensively available in publicly accessible literature. The majority of studies utilize J5 as an inhibitor of responses induced by MBP 85-99 or other encephalitogenic peptides.

ParameterPeptideConcentrationEffectReference
Inhibition of T-cell Proliferation J5Not SpecifiedInhibited proliferation of MBP 85-99-specific T-cell clones.Inferred from antagonist function
Cytokine Secretion J5Not SpecifiedInduced production of Th2 cytokines by splenocytes.Inferred from Th2 polarization
EAE Suppression J5Not SpecifiedAlleviates PLP139-151/MBP85-99-induced EAE in mice.

Signaling Pathways Modulated by this compound

The precise signaling cascade initiated by the this compound has not been fully elucidated. However, based on its function as an APL that promotes Th2 differentiation, a putative signaling pathway can be proposed. This pathway likely deviates from the canonical TCR signaling that leads to robust Th1 activation.

A potential signaling pathway for the this compound is as follows:

  • TCR Engagement: The this compound, presented by an antigen-presenting cell (APC) via the HLA-DR2 molecule, binds to the TCR of a naive CD4+ T-cell. This binding is of lower affinity or has a faster off-rate compared to the native MBP 85-99 peptide.

  • Altered Proximal Signaling: This altered TCR engagement leads to a modified pattern of phosphorylation of the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex. This may result in suboptimal recruitment and activation of key signaling molecules.

  • Bypass of ZAP-70 and Activation of Syk: In contrast to strong agonists that robustly activate ZAP-70, weak APLs like J5 may lead to a signaling pathway that bypasses ZAP-70 and instead involves the activation of Syk, another tyrosine kinase.

  • Downstream Signaling and Transcription Factor Activation: The altered signaling cascade ultimately leads to the activation of the master transcription factor for Th2 differentiation, GATA3. GATA3, in turn, promotes the expression of Th2-associated cytokines.

J5_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell Naive CD4+ T-Cell APC HLA-DR2 + this compound TCR TCR APC->TCR Weak/ Transient Binding CD3 CD3 TCR->CD3 Altered ITAM Phosphorylation LCK Lck CD3->LCK Partial Activation SYK Syk LCK->SYK Preferential Activation GATA3 GATA3 SYK->GATA3 Activation Th2_Cytokines IL-4, IL-5, IL-13 (Th2 Cytokines) GATA3->Th2_Cytokines Upregulation

This compound Signaling Pathway

Experimental Protocols

This section details the methodologies for key experiments used to characterize the effects of the this compound on T-cell responses.

T-Cell Proliferation Assay (CFSE-based)

This assay is used to measure the proliferation of T-cells in response to peptide stimulation.

Workflow:

T-Cell Proliferation Assay Workflow

Detailed Methodology:

  • Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.

  • CFSE Labeling: Resuspend PBMCs in PBS at a concentration of 1x10^6 cells/mL and add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 1-5 µM. Incubate for 10 minutes at 37°C. Quench the labeling reaction by adding five volumes of ice-cold RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS).

  • Cell Culture and Stimulation: Wash the cells twice and resuspend in complete RPMI medium. Plate the cells in a 96-well plate at a density of 2x10^5 cells/well. Add the this compound at various concentrations. Include positive controls (e.g., MBP 85-99 peptide, anti-CD3 antibody) and a negative control (medium alone).

  • Incubation: Culture the cells for 5-7 days at 37°C in a humidified incubator with 5% CO2.

  • Flow Cytometry Analysis: Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4). Acquire the cells on a flow cytometer. Proliferation is measured by the progressive halving of CFSE fluorescence intensity in daughter cells.

Cytokine Secretion Assay (ELISA)

This assay quantifies the amount of specific cytokines secreted by T-cells into the culture supernatant.

Workflow:

Cytokine ELISA Workflow

Detailed Methodology:

  • Cell Stimulation: Culture T-cells with or without the this compound as described in the proliferation assay.

  • Supernatant Collection: At various time points (e.g., 24, 48, 72 hours), centrifuge the culture plates and carefully collect the supernatant.

  • ELISA Procedure:

    • Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-4).

    • Block the plate to prevent non-specific binding.

    • Add the collected supernatants and a standard curve of known cytokine concentrations to the plate.

    • Add a biotinylated detection antibody specific for the cytokine.

    • Add streptavidin-horseradish peroxidase (HRP).

    • Add a substrate solution (e.g., TMB) and stop the reaction.

  • Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Calculate the concentration of the cytokine in the samples by comparing their absorbance to the standard curve.

Western Blot for Signaling Proteins

This technique is used to detect the phosphorylation status of key signaling proteins like Lck and ZAP-70.

Workflow:

Western Blot Workflow

Detailed Methodology:

  • Cell Stimulation and Lysis: Stimulate T-cells with the this compound for short durations (e.g., 2, 5, 10 minutes). Immediately lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-Lck).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. Analyze the band intensities to determine the relative levels of protein phosphorylation.

Conclusion

The this compound represents a promising class of immunomodulatory agents with the potential to treat autoimmune diseases by shifting the immune response from a pro-inflammatory Th1 phenotype to an anti-inflammatory Th2 phenotype. While its primary characterization is that of an MBP 85-99 antagonist, its mechanism as an altered peptide ligand provides a framework for understanding its effects on T-cell activation and proliferation. Further research is warranted to fully elucidate the specific signaling pathways it modulates and to obtain more comprehensive quantitative data on its direct effects on human T-cells. This will be crucial for its translation into a clinically effective therapeutic.

References

The Immunomodulatory Properties of J5 Peptide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The J5 peptide, an antagonist of the myelin basic protein (MBP) 85-99 epitope, demonstrates significant immunomodulatory potential, primarily through its competitive inhibition of MBP 85-99 binding to the HLA-DR2 molecule. This interaction is a critical step in the activation of pathogenic T cells implicated in autoimmune diseases such as multiple sclerosis. By blocking this binding, the this compound effectively ameliorates experimental autoimmune encephalomyelitis (EAE) in animal models, a standard preclinical model for multiple sclerosis. This technical guide provides an in-depth overview of the this compound's mechanism of action, supported by quantitative data on its bioactivity, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action

The primary immunomodulatory function of the this compound stems from its role as a competitive antagonist for the binding of the myelin basic protein (MBP) 85-99 peptide to the HLA-DR2 (DRB1*1501) class II major histocompatibility complex (MHC) molecule.[1] In multiple sclerosis and its animal model, EAE, the presentation of the MBP 85-99 peptide by antigen-presenting cells (APCs) to autoreactive CD4+ T helper (Th) cells is a key event in initiating the inflammatory cascade that leads to demyelination.

The this compound, as an altered peptide ligand, is designed to bind to the peptide-binding groove of the HLA-DR2 molecule with sufficient affinity to displace the native MBP 85-99 peptide. However, the this compound-HLA-DR2 complex does not effectively stimulate the T-cell receptors (TCRs) of pathogenic, pro-inflammatory Th1 cells. This leads to a state of T-cell anergy or a shift in the immune response towards a non-pathogenic or even protective Th2 phenotype.

Quantitative Bioactivity Data

The following tables summarize the key quantitative data regarding the immunomodulatory effects of the this compound and its close analogs.

Table 1: Inhibition of MBP 85-99 Binding to HLA-DR2b

Competitor PeptideMolar Ratio (Competitor:Biotin-MBP 85-99)Mean Percent Inhibition (%)
J5 10~55
20~65
S18 (modified J5) 10~65
20~80
MBP 85-99 10~50
20~60
Scrambled MBP 85-99 10<10
20<10

Data extrapolated from Kant et al., 2015. S18 is a homo-β-amino acid containing analog of J5.[2][3]

Table 2: Suppression of MBP 85-99-Reactive CD4+ T-Cell Activation (IL-2 Production)

TreatmentConcentration (µM)IL-2 Production (pg/mL)Percent Suppression
MBP 85-99 (Stimulated) 10~11000%
+ J5 10~600~45%
+ S18 (modified J5) 10~400~64%
+ Scrambled MBP 85-99 10~1050~5%

Data represents the suppressive effect on IL-2 production by the Ob.1A12 T-cell clone when co-cultured with irradiated MGAR cells pulsed with MBP 85-99 and the respective competitor peptides. Data extrapolated from Kant et al., 2015.[2]

Table 3: Modulation of Th1/Th2 Cytokine Production in Splenocytes from EAE-induced Mice

Treatment GroupIL-4 (Th2) (pg/mL)IFN-γ (Th1) (pg/mL)
EAE (Control) ~150~2000
J5 Treated ~400~1000
S18 (modified J5) Treated ~600~500

Cytokine levels in the supernatants of splenocyte cultures from SJL/J mice with EAE, treated with the respective peptides. Data extrapolated from Kant et al., 2015.[2]

Table 4: Amelioration of Experimental Autoimmune Encephalomyelitis (EAE) Clinical Score

Treatment GroupMean Day of OnsetMean Maximum Clinical Score
EAE (Control) ~103.5
J5 Treated ~142.0
S18 (modified J5) Treated ~181.0

EAE was induced in SJL/J mice. A standard clinical scoring system from 0 (no signs) to 5 (moribund) is typically used.[4][5][6] Data extrapolated from Kant et al., 2015.[2]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Modulating T-Cell Activation

The following diagram illustrates the proposed signaling pathway through which the this compound exerts its immunomodulatory effects.

T_Cell_Activation_Modulation_by_J5 cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD4+ T-Cell HLA-DR2 HLA-DR2 TCR T-Cell Receptor (TCR) HLA-DR2->TCR Presents to Th1 Th1 Differentiation TCR->Th1 Strong Signal Th2 Th2 Differentiation TCR->Th2 Weak/Altered Signal IFN_gamma IFN-γ (Pro-inflammatory) Th1->IFN_gamma Produces IL-4 IL-4 (Anti-inflammatory) Th2->IL-4 Produces MBP_85_99 MBP 85-99 (Autoantigen) MBP_85_99->HLA-DR2 Binds J5_Peptide This compound (Antagonist) J5_Peptide->HLA-DR2 Competitively Inhibits

Caption: this compound competitively inhibits MBP 85-99 binding to HLA-DR2, shifting T-cell differentiation from a pro-inflammatory Th1 to an anti-inflammatory Th2 phenotype.

Experimental Workflow for EAE Study

The diagram below outlines a typical workflow for assessing the efficacy of the this compound in an EAE mouse model.

EAE_Workflow start Start immunization EAE Induction in SJL/J Mice (PLP 139-151 in CFA) start->immunization grouping Randomize into Treatment Groups immunization->grouping treatment_j5 Administer this compound grouping->treatment_j5 treatment_control Administer Vehicle (Control) grouping->treatment_control monitoring Daily Clinical Scoring (0-5 scale) & Weight treatment_j5->monitoring treatment_control->monitoring sacrifice Sacrifice at Study End monitoring->sacrifice tissue_harvest Harvest Spleen & CNS sacrifice->tissue_harvest splenocyte_culture Splenocyte Culture & Re-stimulation tissue_harvest->splenocyte_culture histology CNS Histology (Inflammation/Demyelination) tissue_harvest->histology cytokine_analysis Cytokine Analysis (ELISA) splenocyte_culture->cytokine_analysis data_analysis Data Analysis cytokine_analysis->data_analysis histology->data_analysis end End data_analysis->end

Caption: Workflow for evaluating this compound efficacy in the EAE model, from induction to data analysis.

Detailed Experimental Protocols

Induction of EAE in SJL/J Mice with Proteolipid Protein (PLP) 139-151

This protocol is adapted for the relapsing-remitting EAE model, which is particularly relevant for studying immunomodulatory therapies.[7][8]

  • Materials:

    • Female SJL/J mice, 6-8 weeks old.

    • Proteolipid Protein (PLP) 139-151 peptide (HSLGKWLGHPDKF).

    • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (H37Ra).

    • Pertussis Toxin (PTX).

    • Sterile Phosphate-Buffered Saline (PBS).

    • Isoflurane for anesthesia.

  • Procedure:

    • Antigen Emulsion Preparation: Prepare an emulsion of PLP 139-151 in CFA. A final concentration of 1 mg/mL for the peptide and 4 mg/mL for M. tuberculosis in the CFA is common. Emulsify by repeatedly drawing the mixture through a syringe until a thick, stable emulsion is formed.

    • Immunization (Day 0): Anesthetize the mice. Subcutaneously inject 100 µL of the emulsion, divided between two sites on the flank of each mouse.

    • PTX Administration (Optional but Recommended): For a more robust initial disease course, administer PTX intraperitoneally. A typical dose is 200-400 ng per mouse in 100 µL of PBS on Day 0 and Day 2 post-immunization.[7]

    • Clinical Monitoring: Monitor the mice daily for clinical signs of EAE using a standardized scoring system (0-5 scale) and record their body weight.[4][5][6]

Competitive ELISA for Peptide Binding to HLA-DR2

This assay quantifies the ability of the this compound to inhibit the binding of MBP 85-99 to HLA-DR2 molecules.[9][10][11]

  • Materials:

    • Recombinant soluble HLA-DR2 molecules.

    • Biotinylated MBP 85-99 peptide.

    • This compound and other control peptides.

    • 96-well ELISA plates.

    • Streptavidin-HRP.

    • TMB substrate and stop solution.

    • Wash and blocking buffers.

  • Procedure:

    • Plate Coating: Coat a 96-well plate with an anti-HLA-DR antibody overnight at 4°C.

    • Blocking: Wash the plate and block non-specific binding sites with a suitable blocking buffer for 1-2 hours at room temperature.

    • Competition Reaction: In a separate plate, incubate a fixed concentration of soluble HLA-DR2 and biotinylated MBP 85-99 with varying concentrations of the this compound (and controls) for 24-48 hours.

    • Capture: Transfer the competition reaction mixture to the antibody-coated plate and incubate for 2 hours to capture the HLA-DR2 complexes.

    • Detection: Wash the plate and add Streptavidin-HRP. Incubate for 1 hour.

    • Development: After another wash, add TMB substrate. Stop the reaction with a stop solution.

    • Reading: Read the absorbance at 450 nm. The signal is inversely proportional to the binding of the competitor peptide. Calculate the IC50 value.[9]

CFSE-Based T-Cell Proliferation Assay

This assay measures the proliferation of T cells in response to an antigen by tracking the dilution of the fluorescent dye CFSE.[12][13][14][15]

  • Materials:

    • Splenocytes from immunized mice or peripheral blood mononuclear cells (PBMCs).

    • Carboxyfluorescein succinimidyl ester (CFSE).

    • Complete RPMI-1640 medium.

    • Antigenic peptide (e.g., MBP 85-99).

    • This compound.

    • Flow cytometer.

    • Fluorochrome-conjugated antibodies (e.g., anti-CD4).

  • Procedure:

    • Cell Preparation: Prepare a single-cell suspension of splenocytes or PBMCs.

    • CFSE Labeling: Resuspend cells in PBS and add CFSE to a final concentration of 1-5 µM. Incubate for 10 minutes at 37°C. Quench the reaction with cold complete medium.

    • Cell Culture: Plate the CFSE-labeled cells in a 96-well plate. Add the antigenic peptide (e.g., MBP 85-99) and varying concentrations of the this compound. Include appropriate positive (e.g., anti-CD3/CD28) and negative (medium only) controls.

    • Incubation: Culture the cells for 4-5 days at 37°C in a CO2 incubator.

    • Staining and Analysis: Harvest the cells and stain with fluorescently labeled antibodies for cell surface markers (e.g., CD4). Analyze the cells by flow cytometry. Proliferation is indicated by the serial halving of CFSE fluorescence intensity in daughter cells.

Conclusion

The this compound represents a promising immunomodulatory agent with a well-defined mechanism of action. Its ability to competitively inhibit the presentation of a key autoantigenic epitope, MBP 85-99, to T cells provides a targeted approach to treating autoimmune diseases like multiple sclerosis. The quantitative data presented herein demonstrates its efficacy in suppressing pathogenic T-cell responses and shifting the immune balance towards a more tolerogenic state. The detailed protocols and workflows provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of the this compound and related immunomodulatory molecules.

References

Structural Basis for J5 Peptide's Inhibitory Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The J5 peptide is a synthetic, 15-amino acid antagonist of the myelin basic protein (MBP) fragment 85-99. In autoimmune diseases such as multiple sclerosis (MS), the MBP(85-99) peptide is presented by the human leukocyte antigen (HLA)-DR2 molecule on antigen-presenting cells (APCs) to T-helper (Th) cells. This interaction triggers a pro-inflammatory Th1-mediated immune response, leading to demyelination and neurodegeneration. The this compound competitively inhibits the binding of MBP(85-99) to HLA-DR2, thereby preventing T-cell activation and shifting the immune response towards an anti-inflammatory Th2 phenotype. This technical guide provides a comprehensive overview of the structural basis for J5's inhibitory function, including quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Quantitative Data on this compound's Inhibitory Function

The inhibitory activity of the this compound has been primarily characterized by its ability to compete with MBP(85-99) for binding to the HLA-DR2 molecule. This has been quantified through competitive binding assays.

Table 1: Inhibition of Biotinylated MBP(85-99) Binding to HLA-DR2 by this compound.[1]
Competitor PeptideConcentration (µM)Percent Inhibition (%)
J5 1~55
10~75
100~85
MBP(85-99) 1~40
10~60
100~70

Note: The data in this table is estimated from the graphical data presented in "Peptide 15-mers of defined sequence that substitute for random amino acid copolymers in amelioration of experimental autoimmune encephalomyelitis" by Stern et al. (PNAS, 2005). The exact IC50 value for J5 has not been explicitly stated in the reviewed literature, but based on the graphical data, it is estimated to be in the low micromolar range.

Mechanism of Action: Shifting the T-Cell Response

The primary mechanism of action of the this compound is the competitive inhibition of MBP(85-99) binding to HLA-DR2 on antigen-presenting cells (APCs). This prevents the activation of MBP-specific pro-inflammatory Th1 cells. Instead, the presentation of J5 or the lack of MBP(85-99) presentation promotes the differentiation and activation of anti-inflammatory Th2 cells. These Th2 cells produce cytokines such as Interleukin-4 (IL-4) and Interleukin-10 (IL-10), which suppress the inflammatory response and ameliorate disease symptoms in animal models of multiple sclerosis (Experimental Autoimmune Encephalomyelitis - EAE).[1][2]

G Figure 1: this compound's Mechanism of Action cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Helper Cell APC APC HLADR2 HLA-DR2 TCR T-Cell Receptor (TCR) HLADR2->TCR Presents Antigen Th1 Th1 Cell (Pro-inflammatory) TCR->Th1 Activates Th2 Th2 Cell (Anti-inflammatory) TCR->Th2 Preferentially Activates Cytokines_Th1 Pro-inflammatory Cytokines (e.g., IFN-γ, TNF-α) Th1->Cytokines_Th1 Cytokines_Th2 Anti-inflammatory Cytokines (IL-4, IL-10) Th2->Cytokines_Th2 Produces MBP MBP(85-99) Peptide MBP->HLADR2 Binds J5 This compound J5->HLADR2 Competitively Binds & Inhibits MBP Binding Inflammation Inflammation & Demyelination Suppression Suppression of Inflammation Cytokines_Th1->Inflammation Leads to Cytokines_Th2->Suppression Leads to

Caption: this compound competitively inhibits MBP(85-99) binding to HLA-DR2, shifting the T-cell response from pro-inflammatory Th1 to anti-inflammatory Th2.

Detailed Experimental Protocols

Competitive Binding Assay for this compound and HLA-DR2

This protocol is adapted from the methodology described for assessing the binding of peptides to HLA-DR2 molecules.[1][3][4]

Objective: To determine the ability of this compound to inhibit the binding of a labeled MBP(85-99) peptide to purified HLA-DR2 molecules.

Materials:

  • Purified, soluble HLA-DR2 molecules

  • Biotinylated MBP(85-99) peptide (or other labeled version)

  • This compound (unlabeled)

  • Unlabeled MBP(85-99) peptide (for positive control)

  • A scrambled peptide sequence (for negative control)

  • Assay buffer (e.g., PBS with 0.05% Tween 20 and 1% BSA)

  • Streptavidin-coated microplates

  • Detection reagent (e.g., Europium-labeled anti-biotin antibody or streptavidin-HRP)

  • Plate reader

Procedure:

  • Prepare Reagents:

    • Dilute the purified HLA-DR2 molecules to a final concentration of 1 µg/mL in assay buffer.

    • Prepare a stock solution of biotinylated MBP(85-99) peptide and dilute to a final concentration of 0.5 µM in assay buffer.

    • Prepare serial dilutions of the this compound, unlabeled MBP(85-99), and scrambled peptide in assay buffer (e.g., from 100 µM to 0.01 µM).

  • Binding Reaction:

    • In a polypropylene (B1209903) microplate, mix the diluted HLA-DR2 molecules, biotinylated MBP(85-99) peptide, and the various concentrations of competitor peptides (J5, unlabeled MBP(85-99), or scrambled peptide).

    • Incubate the mixture at 37°C for 24-48 hours to allow the binding to reach equilibrium.

  • Capture of HLA-DR2/Peptide Complexes:

    • During the incubation, coat a streptavidin-coated microplate with an anti-HLA-DR monoclonal antibody (e.g., L243) by incubating overnight at 4°C.

    • Wash the plate 3-5 times with wash buffer (e.g., PBS with 0.05% Tween 20).

    • Block the plate with 3% BSA in PBS for 2 hours at room temperature.

    • Wash the plate again 3-5 times.

    • Transfer the binding reaction mixtures to the antibody-coated plate and incubate for 2 hours at room temperature to capture the HLA-DR2 molecules.

  • Detection:

    • Wash the plate 3-5 times to remove unbound components.

    • Add the detection reagent (e.g., Europium-labeled anti-biotin antibody or streptavidin-HRP followed by a substrate) to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate thoroughly.

    • Read the signal on a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the competitor peptide using the formula: % Inhibition = 100 * (1 - (Signal_with_competitor - Signal_background) / (Signal_without_competitor - Signal_background))

    • Plot the percent inhibition against the log of the competitor concentration and fit a dose-response curve to determine the IC50 value.

G Figure 2: Workflow for Competitive Binding Assay start Start reagents Prepare Reagents: - Purified HLA-DR2 - Biotinylated MBP(85-99) - J5 & Control Peptides start->reagents binding Incubate HLA-DR2, Labeled MBP, & Competitor Peptides (37°C, 24-48h) reagents->binding capture Capture HLA-DR2 Complexes on Antibody-Coated Plate (2h, RT) binding->capture wash1 Wash Plate capture->wash1 detection Add Detection Reagent (e.g., Strep-HRP) (1h, RT) wash1->detection wash2 Wash Plate detection->wash2 read Read Signal (Plate Reader) wash2->read analysis Calculate % Inhibition & Determine IC50 read->analysis end End analysis->end G Figure 3: Workflow for T-Cell Proliferation & Cytokine Assay cluster_proliferation Proliferation Assay cluster_cytokine Cytokine Assay start Start prep_cells Prepare Irradiated APCs & MBP-specific T-Cells start->prep_cells co_culture Co-culture APCs, T-Cells, MBP Peptide, & Serial Dilutions of this compound (72h, 37°C) prep_cells->co_culture add_thymidine Add [3H]-Thymidine (18h before harvest) co_culture->add_thymidine collect_supernatant Collect Culture Supernatants co_culture->collect_supernatant harvest Harvest Cells & Measure Radioactivity add_thymidine->harvest analyze Analyze Data: - Proliferation (CPM) - Cytokine Concentration (pg/mL) harvest->analyze elisa Perform IL-4 & IL-10 ELISA collect_supernatant->elisa elisa->analyze end End analyze->end G Figure 4: Simplified Th2 Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL4 IL-4 IL4R IL-4 Receptor IL4->IL4R Binds JAK JAK IL4R->JAK Activates STAT6 STAT6 JAK->STAT6 Phosphorylates pSTAT6 pSTAT6 (Dimer) STAT6->pSTAT6 Dimerizes GATA3_gene GATA3 Gene pSTAT6->GATA3_gene Translocates to Nucleus & Activates Transcription GATA3_protein GATA3 (Master Regulator) GATA3_gene->GATA3_protein Translation GATA3_protein->GATA3_gene Positive Feedback Th2_genes Th2 Cytokine Genes (IL-4, IL-5, IL-13) GATA3_protein->Th2_genes Activates Transcription Th2_cytokines Th2 Cytokines Th2_genes->Th2_cytokines Translation & Secretion

References

In Silico Modeling of J5 Peptide-HLA-DR2 Interaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies used to model the interaction between the J5 peptide, an altered peptide ligand of a myelin basic protein (MBP) epitope, and the human leukocyte antigen (HLA)-DR2 molecule, specifically the HLA-DRB1*15:01 allele. The association of HLA-DR2 with multiple sclerosis (MS) makes this interaction a critical area of research for the development of novel immunotherapies. This document details the theoretical background, experimental protocols for both in silico and in vitro validation, quantitative data on peptide binding, and a depiction of the relevant immunological signaling pathways. The aim is to equip researchers with the necessary information to design and execute computational studies to investigate and modulate T-cell responses in the context of autoimmune diseases like MS.

Introduction

Multiple sclerosis is a chronic autoimmune disease of the central nervous system characterized by inflammatory demyelination. Genetic susceptibility to MS is strongly associated with the HLA-DR2 haplotype, particularly the HLA-DRB1*15:01 allele. This Class II Major Histocompatibility Complex (MHC) molecule presents peptide antigens to CD4+ T-helper cells, and in MS, it is believed to present myelin-derived peptides, such as an epitope from myelin basic protein (MBP85-99), leading to an autoimmune attack on the myelin sheath.

The this compound is a synthetic altered peptide ligand derived from the MBP85-99 epitope. It has been designed to competitively inhibit the binding of the native MBP peptide to HLA-DR2, thereby modulating the downstream T-cell response.[1] In silico modeling offers a powerful and cost-effective approach to study the molecular details of this interaction, predict binding affinities, and guide the design of more potent and specific therapeutic peptides. This guide will walk through the key computational and experimental techniques involved in this process.

Molecular Components
  • This compound: A 15-amino acid peptide with the sequence Glu-Lys-Pro-Lys-Val-Glu-Ala-Tyr-Lys-Ala-Ala-Ala-Ala-Pro-Ala (EKPKVEAYKAAAAPA).[1] It acts as an antagonist for the binding of MBP85-99 to HLA-DR2.

  • HLA-DR2 (HLA-DRB1*15:01): A human MHC class II molecule strongly associated with susceptibility to multiple sclerosis. Its peptide-binding groove accommodates peptides of varying lengths, with specific anchor residues determining the binding affinity. The crystal structure of HLA-DR2 in complex with an MBP peptide is available in the Protein Data Bank (PDB ID: 1BX2).

In Silico Modeling Workflow

The in silico analysis of the this compound-HLA-DR2 interaction typically follows a multi-step process, starting from sequence-based predictions and progressing to detailed structural simulations.

In_Silico_Workflow cluster_prediction Binding Prediction cluster_structural Structural Modeling cluster_analysis Analysis pred Sequence-Based Binding Prediction docking Molecular Docking pred->docking Select high-affinity candidates md Molecular Dynamics Simulation docking->md Generate initial complex structure analysis Binding Affinity & Stability Analysis md->analysis Analyze trajectory

Caption: A general workflow for the in silico modeling of peptide-MHC interactions.

Quantitative Data: Peptide Binding to HLA-DR2

PeptideSequenceRelative Binding Affinity to HLA-DR2IC50 (nM)
MBP (85-99) ENPVVHFFKNIVTPRHighVaries (reference)
J5 EKPKVEAYKAAAAPAHigh (J5 > J3 > J2)Not specified
J3 Not specifiedModerateNot specified
J2 Not specifiedLowNot specified

Table 1: Relative binding affinities of J5 and related peptides to HLA-DR2. IC50 values are typically determined by competitive binding assays.

Experimental Protocols

In Silico Protocol: Peptide-MHC Class II Binding Prediction

This protocol outlines the steps for predicting the binding affinity of a peptide to an MHC class II molecule using a web-based tool like the IEDB (Immune Epitope Database and Analysis Resource).

  • Navigate to the IEDB MHC-II Binding Predictions tool.

  • Input Peptide Sequence: In the sequence input field, enter the amino acid sequence of the this compound (EKPKVEAYKAAAAPA).

  • Select Prediction Method: Choose the "IEDB Recommended" method, which uses a consensus approach of available prediction algorithms for the selected allele.[4]

  • Specify MHC Allele: Select "Human" and choose the HLA-DRB1*15:01 allele from the list.

  • Set Peptide Length: Specify the length of the peptide (15-mer).

  • Submit the Query: Initiate the prediction.

  • Analyze Results: The output will provide a predicted IC50 value in nanomolars (nM) and a percentile rank. A lower IC50 value and a lower percentile rank indicate a higher predicted binding affinity. Peptides with IC50 values <500 nM are generally considered intermediate to high affinity binders.[4]

In Silico Protocol: Molecular Docking

This protocol provides a general workflow for performing molecular docking of the this compound to the HLA-DR2 molecule using software like AutoDock.

  • Prepare the Receptor Structure:

    • Download the crystal structure of HLA-DR2 (PDB ID: 1BX2).

    • Remove the co-crystallized peptide, water molecules, and any other non-protein atoms.

    • Add polar hydrogens and assign charges to the protein atoms.

  • Prepare the Peptide Ligand:

    • Generate a 3D structure of the this compound using a molecule builder or from its sequence.

    • Assign charges and define the rotatable bonds.

  • Define the Binding Site (Grid Box):

    • Center the grid box on the peptide-binding groove of HLA-DR2, ensuring it encompasses the entire binding cleft.

  • Perform Docking:

    • Run the docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to explore different conformations of the peptide within the binding site.[3]

  • Analyze Docking Results:

    • Cluster the resulting peptide poses based on their root-mean-square deviation (RMSD).

    • Analyze the binding energy and interactions (hydrogen bonds, hydrophobic interactions) of the lowest energy and most populated clusters to identify the most probable binding mode.

In Silico Protocol: Molecular Dynamics (MD) Simulation

This protocol describes a general procedure for running an MD simulation of the this compound-HLA-DR2 complex using GROMACS.

  • System Preparation:

    • Use the best-ranked docked complex of J5 and HLA-DR2 as the starting structure.

    • Choose a suitable force field (e.g., AMBER, CHARMM).

    • Place the complex in a simulation box (e.g., cubic or dodecahedron) and solvate with water molecules.[5]

    • Add counter-ions to neutralize the system.

  • Energy Minimization:

    • Perform energy minimization to relax the system and remove any steric clashes.

  • Equilibration:

    • Perform a two-phase equilibration: first under an NVT (constant number of particles, volume, and temperature) ensemble to stabilize the temperature, followed by an NPT (constant number of particles, pressure, and temperature) ensemble to stabilize the pressure and density.

  • Production MD Run:

    • Run the production MD simulation for a desired length of time (e.g., 100-200 nanoseconds) to generate a trajectory of the complex's motion.[6]

  • Trajectory Analysis:

    • Analyze the trajectory to assess the stability of the complex (RMSD, root-mean-square fluctuation), hydrogen bond formation, and binding free energy calculations (e.g., using MM/PBSA or MM/GBSA).

In Vitro Protocol: Competitive ELISA for Peptide-MHC Binding

This protocol outlines a competitive ELISA to experimentally determine the binding affinity (IC50) of the this compound to HLA-DR2.

  • Coat ELISA Plate: Coat a high-binding ELISA plate with an anti-HLA-DR antibody (e.g., L243).[7]

  • Prepare Competition Reaction: In a separate plate, incubate a constant concentration of recombinant soluble HLA-DR2 with a constant concentration of a biotinylated reference peptide (a known high-affinity binder) and varying concentrations of the this compound.

  • Incubation: Allow the competition reaction to reach equilibrium (typically 24-72 hours at 37°C).

  • Capture: Transfer the reaction mixtures to the antibody-coated ELISA plate and incubate to allow the capture of HLA-DR2 molecules.

  • Detection:

    • Wash the plate to remove unbound components.

    • Add streptavidin conjugated to an enzyme (e.g., horseradish peroxidase or alkaline phosphatase).

    • Wash the plate again.

    • Add the appropriate enzyme substrate to develop a colorimetric signal.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength.

    • Plot the signal intensity against the concentration of the this compound.

    • Determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the binding of the biotinylated reference peptide.[8]

Signaling Pathways

The interaction of the peptide-HLA-DR2 complex with the T-cell receptor (TCR) on a CD4+ T-cell initiates a complex signaling cascade that determines the T-cell's response. As an altered peptide ligand, J5 is thought to modulate this signaling, leading to an altered or antagonistic T-cell response compared to the native MBP peptide.

TCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm pMHC J5-HLA-DR2 TCR TCR pMHC->TCR Binding CD4 CD4 CD3 CD3 Complex (with ITAMs) Lck Lck CD4->Lck Recruits & Activates ZAP70 ZAP-70 CD3->ZAP70 Recruits & Activates Lck->CD3 Phosphorylates ITAMs LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 Phosphorylates PLCg1 PLCγ1 LAT_SLP76->PLCg1 Activates Ras Ras LAT_SLP76->Ras Activates DAG DAG PLCg1->DAG Generates IP3 IP3 PLCg1->IP3 Generates PKC PKCθ DAG->PKC Activates Ca Ca²⁺ release IP3->Ca Induces NFkB NF-κB PKC->NFkB Activates Calcineurin Calcineurin Ca->Calcineurin Activates NFAT NFAT Calcineurin->NFAT Dephosphorylates & Activates Transcription Gene Transcription (Cytokines, etc.) NFAT->Transcription MAPK MAPK Cascade (ERK, JNK, p38) Ras->MAPK Activates AP1 AP-1 MAPK->AP1 Activates AP1->Transcription NFkB->Transcription

Caption: Simplified TCR signaling cascade upon pMHC-II engagement.

Altered peptide ligands like J5 can induce partial or antagonistic T-cell signaling.[9] This may involve a reduced phosphorylation of key signaling molecules like ZAP-70, leading to a modified pattern of downstream signaling and ultimately an altered cytokine profile, potentially shifting the response from a pro-inflammatory to an anti-inflammatory or anergic state.[10][11]

Conclusion

In silico modeling is an indispensable tool for the rational design and analysis of peptide-based immunotherapies. By combining sequence-based predictions, molecular docking, and molecular dynamics simulations, researchers can gain detailed insights into the binding of peptides like J5 to HLA-DR2. These computational approaches, when validated by in vitro binding assays, provide a robust framework for understanding the molecular basis of altered peptide ligand therapy and for developing novel therapeutic strategies for autoimmune diseases such as multiple sclerosis. The continued refinement of these in silico techniques holds great promise for accelerating the discovery and optimization of next-generation immunomodulatory agents.

References

Methodological & Application

Application Notes and Protocols for In Vivo Administration of J5 Peptide in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The J5 peptide, an antagonist of Myelin Basic Protein (MBP) Ac1-11[4Y], is a valuable tool in the study of autoimmune diseases, particularly in mouse models of Experimental Autoimmune Encephalomyelitis (EAE), which serves as a preclinical model for multiple sclerosis.[1][2] this compound functions by competitively inhibiting the binding of the MBP(85-99) peptide to the HLA-DR2 molecule, thereby interfering with the activation of pathogenic T cells that drive the autoimmune response against the myelin sheath.[1] These application notes provide detailed protocols for the in vivo administration of this compound in mouse models of EAE, along with data presentation and visualization of the relevant biological pathways.

Data Presentation

The following tables summarize quantitative data from representative studies on the in vivo administration of peptides in EAE mouse models.

Table 1: this compound Administration and Efficacy in EAE Mouse Model

ParameterDetailsReference
Peptide J5[3]
Mouse Model HLA-DR15/TCR.Ob1A12 double transgenic mice[3]
Disease Induction Immunization with MBP85-99
Dosage 30 µ g/day
Administration Route Not specified
Treatment Duration Two weeks
Observed Effect Effective blockade of EAE induction

Table 2: MBP Peptide Analog (Ac1-11[4Y]) Administration and Effects in EAE Mouse Model

ParameterDetailsReference
Peptide MBP peptide analog, Ac1-11[4Y]
Mouse Model (PL/J x SJL)F1 mice
Disease Induction MBP-induced EAE
Administration Single administration
Observed Clinical Effect Reduced disease severity
Cellular Effect in CSF Selective loss of neutrophil pleiocytosis
Long-term Effect Complete recovery from clinical signs, decreased pleiocytosis by all cell types

Experimental Protocols

Protocol 1: Induction of Experimental Autoimmune Encephalomyelitis (EAE)

This protocol describes a common method for inducing EAE in mice, which is a prerequisite for testing the therapeutic efficacy of this compound.

Materials:

  • Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide or Myelin Basic Protein (MBP)

  • Complete Freund's Adjuvant (CFA)

  • Mycobacterium tuberculosis H37Ra (inactivated)

  • Pertussis toxin (PTX)

  • Phosphate-buffered saline (PBS), sterile

  • Female C57BL/6 or SJL mice (8-12 weeks old)

  • Syringes and needles

Procedure:

  • Antigen Emulsion Preparation: Prepare an emulsion of MOG35-55 or MBP in CFA. For example, emulsify 200 µg of MOG35-55 peptide in an equal volume of CFA containing 400 µg of Mycobacterium tuberculosis.

  • Immunization: Subcutaneously inject 100-200 µL of the emulsion into the flank of each mouse on day 0.

  • Pertussis Toxin Administration: On day 0 and day 2 post-immunization, administer 200-500 ng of PTX intraperitoneally (i.p.) in 200 µL of sterile PBS.

  • Clinical Scoring: Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization. Use a standardized scoring system (see Table 3).

Table 3: Clinical Scoring Scale for EAE

ScoreClinical Signs
0No clinical signs
1Limp tail
2Hind limb weakness
3Hind limb paralysis
4Hind and forelimb paralysis
5Moribund or dead
Protocol 2: In Vivo Administration of this compound

This protocol outlines the therapeutic administration of this compound to EAE-induced mice.

Materials:

  • This compound, lyophilized

  • Sterile, pyrogen-free saline or PBS for reconstitution

  • Sterile syringes and needles (e.g., 27-30G)

  • EAE-induced mice exhibiting clinical symptoms

Procedure:

  • Peptide Reconstitution: Reconstitute the lyophilized this compound in sterile saline or PBS to the desired stock concentration. For example, to achieve a dose of 30 µ g/day in a 20g mouse, a stock solution of 300 µg/mL would require a 100 µL injection. Ensure complete dissolution by gentle vortexing.

  • Administration Route: The peptide can be administered via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.

    • Subcutaneous Injection: Pinch the loose skin on the back of the mouse to form a tent. Insert the needle at the base of the tent and inject the peptide solution.

    • Intraperitoneal Injection: Hold the mouse securely and tilt it slightly head-down. Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.

  • Dosage and Frequency: Based on available data, a starting dose of 30 µ g/day can be administered. The treatment should be initiated at the onset of clinical signs or as per the experimental design. The duration of treatment can be for a defined period, such as two weeks, or until the resolution of symptoms.

  • Monitoring: Continue daily clinical scoring and body weight measurements to assess the therapeutic efficacy of the this compound.

Visualizations

Signaling Pathway of T-Cell Activation in EAE and Inhibition by this compound

EAE_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell Myelin-Specific T-Cell MBP Myelin Basic Protein (MBP) HLA_DR2 HLA-DR2 MBP->HLA_DR2 Processing & Presentation MBP_HLA MBP-HLA-DR2 Complex HLA_DR2->MBP_HLA TCR T-Cell Receptor (TCR) MBP_HLA->TCR Binding T_Cell_Activation T-Cell Activation (Proliferation, Cytokine Release) TCR->T_Cell_Activation CD4 CD4 CD4->T_Cell_Activation Demyelination Demyelination & Inflammation T_Cell_Activation->Demyelination Leads to J5 This compound J5->MBP_HLA Competitive Inhibition

Caption: T-Cell activation in EAE and its inhibition by the this compound.

Experimental Workflow for this compound Administration in EAE Mouse Model

EAE_Workflow cluster_Induction EAE Induction Phase cluster_Monitoring Monitoring & Treatment Phase cluster_Analysis Analysis Phase Induction Day 0: Immunization (MOG/MBP in CFA) PTX1 Day 0: PTX Injection Monitoring Daily Monitoring: Clinical Score & Body Weight Induction->Monitoring PTX2 Day 2: PTX Injection Treatment Initiate this compound Treatment (e.g., at symptom onset) Monitoring->Treatment Data_Collection Continued Monitoring Treatment->Data_Collection Histo Histological Analysis (Demyelination, Infiltration) Data_Collection->Histo Cyto Cytokine Profiling Data_Collection->Cyto

Caption: Experimental workflow for in vivo this compound administration in EAE.

References

J5 Peptide for the Amelioration of Experimental Autoimmune Encephalomyelitis (EAE): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Experimental Autoimmune Encephalomyelitis (EAE) is the most extensively studied animal model for multiple sclerosis (MS), a chronic inflammatory and neurodegenerative disease of the central nervous system (CNS). A key pathological feature of MS and EAE is the autoimmune response against myelin proteins, leading to demyelination and axonal damage. The J5 peptide is a synthetic 15-amino acid antagonist of the myelin basic protein (MBP) peptide 85-99.[1] It functions by competitively inhibiting the binding of MBP 85-99 to the human leukocyte antigen (HLA)-DR2 molecule, a key genetic risk factor for MS.[1] This inhibitory action is crucial as the presentation of MBP peptides by antigen-presenting cells (APCs) to T helper (Th) cells is a critical step in the inflammatory cascade that drives EAE. Studies have demonstrated that the this compound can alleviate EAE in murine models, suggesting its potential as a therapeutic agent for MS.[1]

These application notes provide a comprehensive overview of the this compound, including its mechanism of action, recommended dosage, and detailed protocols for its application in EAE studies.

Mechanism of Action

The this compound exerts its therapeutic effect by acting as a competitive inhibitor at the level of the trimolecular complex, which consists of the T cell receptor (TCR), the antigenic peptide, and the MHC class II molecule (specifically HLA-DR2 in this context).

Signaling Pathway of this compound in EAE Amelioration

G cluster_APC Antigen Presenting Cell (APC) cluster_TCell T Helper Cell (Th1) cluster_CNS Central Nervous System (CNS) APC APC HLADR2 HLA-DR2 TCR T Cell Receptor (TCR) HLADR2->TCR Presents to Activation T Cell Activation HLADR2->Activation Blocked Presentation TCR->Activation Cytokines Pro-inflammatory Cytokines (IFN-γ, TNF-α) Activation->Cytokines Leads to production of Demyelination Demyelination & Neuroinflammation Cytokines->Demyelination Induce MBP MBP(85-99) Peptide MBP->HLADR2 Binds to J5 This compound J5->HLADR2 Competitively binds to

Caption: this compound competitively inhibits MBP(85-99) binding to HLA-DR2 on APCs, preventing T cell activation.

Quantitative Data Summary

The following tables summarize the dosage and efficacy of this compound and a similar MBP antagonist peptide in EAE models.

Peptide Animal Model Dosage Administration Route Treatment Schedule Observed Effect Reference
This compoundSJL Mice (PLP139-151 induced EAE)200 µ g/mouse Intravenous (i.v.)Single injection at the peak of acute disease.Did not induce anaphylaxis, unlike the encephalitogenic peptide itself. Therapeutic efficacy in ameliorating disease was noted in the study context.[1]
MBP Peptide AntagonistDouble-transgenic humanized mice (expressing human HLA-DR2 and MBP 85-99-specific TCR)100 µ g/animal Not specifiedNot specifiedDelayed EAE onset and reduced symptom severity.[2][3]

Experimental Protocols

EAE Induction (Relapsing-Remitting Model in SJL/J Mice)

This protocol describes the induction of EAE using Proteolipid Protein (PLP) peptide 139-151, a common model for studying therapeutic interventions like the this compound.

Materials:

  • Female SJL/J mice, 6-8 weeks old

  • PLP 139-151 peptide (HSLGKWLGHPDKF)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra (4 mg/mL)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Syringes and needles (27-gauge)

Procedure:

  • Peptide Emulsion Preparation:

    • Dissolve PLP 139-151 in sterile PBS to a final concentration of 1 mg/mL.

    • Prepare a 1:1 emulsion of the peptide solution and CFA. To do this, draw equal volumes of the peptide solution and CFA into two separate syringes connected by a stopcock.

    • Force the mixture back and forth between the syringes until a stable, white, viscous emulsion is formed. A drop of the emulsion should not disperse when placed in a beaker of water.

  • Immunization:

    • Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.

    • Inject 100 µL of the emulsion (containing 50 µg of PLP 139-151) subcutaneously, distributed over two sites on the flank.

  • Clinical Scoring:

    • Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.

    • Score the mice based on a standard 0-5 scale:

      • 0: No clinical signs

      • 1: Limp tail

      • 2: Hind limb weakness

      • 3: Hind limb paralysis

      • 4: Hind and forelimb paralysis

      • 5: Moribund or dead

This compound Treatment Protocol

This protocol is based on the available literature for administering the this compound to EAE-induced mice.

Materials:

  • This compound

  • Sterile, pyrogen-free PBS or saline for injection

  • Syringes and needles for intravenous injection

Procedure:

  • Peptide Preparation:

    • Dissolve the this compound in sterile PBS to a concentration of 1 mg/mL.

    • Filter-sterilize the solution using a 0.22 µm syringe filter.

  • Treatment Administration (Therapeutic Regimen):

    • On the peak of the acute phase of EAE (typically 12-15 days post-immunization, when clinical scores are highest), administer 200 µg of the this compound in 200 µL of sterile PBS via intravenous (tail vein) injection.

  • Monitoring:

    • Continue daily clinical scoring to assess the therapeutic effect of the this compound on the course of EAE.

    • Monitor for any adverse reactions, although studies suggest J5 does not induce anaphylaxis.[1]

Experimental Workflow for this compound Treatment in EAE

G start Start induce_eae Induce EAE in SJL/J Mice (PLP 139-151 in CFA) start->induce_eae monitor_onset Daily Monitoring for EAE Onset (Clinical Scoring) induce_eae->monitor_onset peak_disease Identify Peak of Acute Disease (Highest Clinical Scores) monitor_onset->peak_disease treatment Administer this compound (200 µg, i.v.) or Vehicle Control peak_disease->treatment post_treatment_monitoring Continued Daily Clinical Scoring and Observation treatment->post_treatment_monitoring data_analysis Data Analysis (Compare Clinical Scores, Disease Incidence, etc.) post_treatment_monitoring->data_analysis end End data_analysis->end

Caption: Workflow for evaluating the therapeutic efficacy of this compound in the EAE mouse model.

Concluding Remarks

The this compound represents a promising targeted therapeutic approach for autoimmune demyelinating diseases. By competitively inhibiting the presentation of a key myelin autoantigen, it addresses a fundamental mechanism in the pathogenesis of EAE and potentially MS. The provided protocols offer a framework for researchers to investigate the efficacy and mechanisms of the this compound in preclinical EAE models. Further studies are warranted to optimize dosage, treatment schedules, and administration routes to maximize its therapeutic potential.

References

Preparing J5 Peptide Solutions for In Vitro Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The J5 peptide is a synthetic antagonist of the myelin basic protein (MBP) fragment 85-99. It functions by competitively inhibiting the binding of MBP(85-99) to the human leukocyte antigen (HLA)-DR2 molecule, a key interaction implicated in the pathogenesis of autoimmune diseases such as multiple sclerosis (MS). In vitro assays are crucial for elucidating the mechanisms of this compound activity and for the development of potential therapeutics. Proper preparation of this compound solutions is a critical first step to ensure the accuracy and reproducibility of experimental results.

These application notes provide detailed protocols for the solubilization, storage, and use of this compound in common in vitro assays, including T cell proliferation and cytokine release assays.

This compound: Properties and Handling

A summary of the key properties and recommended handling procedures for this compound is provided in the table below.

PropertyRecommendation
Storage (Lyophilized) Store at -20°C or -80°C for long-term storage in a tightly sealed container, protected from light.[1][2]
Reconstitution Allow the vial to warm to room temperature in a desiccator before opening to prevent condensation.[1][2]
Solution Stability Peptide solutions are less stable than lyophilized powder. Stability is dependent on the peptide sequence and storage conditions. Avoid repeated freeze-thaw cycles.[1]
Storage (Reconstituted) For short-term storage (up to a week), store at 4°C. For longer-term storage, aliquot and freeze at -20°C or -80°C.[2]

Protocol 1: Reconstitution of Lyophilized this compound

Materials:

  • Lyophilized this compound

  • Sterile, nuclease-free water

  • Dimethyl sulfoxide (B87167) (DMSO), molecular biology grade

  • 0.1% (v/v) Acetic Acid in sterile water (optional, for basic peptides)

  • 0.1 M Ammonium (B1175870) Bicarbonate in sterile water (optional, for acidic peptides)

  • Sterile, low-protein-binding polypropylene (B1209903) microcentrifuge tubes

Procedure:

  • Equilibrate: Allow the vial of lyophilized this compound to warm to room temperature before opening. This prevents moisture from condensing on the cold powder.[1]

  • Initial Solubility Test (Recommended): Before dissolving the entire sample, it is prudent to test the solubility of a small amount of the peptide.

  • Solvent Selection:

    • Primary Choice: Attempt to dissolve the peptide in sterile, nuclease-free water.

    • Hydrophobic Peptides: If the peptide is difficult to dissolve in water, a small amount of an organic solvent like DMSO can be used.[3] First, dissolve the peptide in a minimal amount of DMSO, and then slowly add sterile water or buffer to the desired concentration. The final concentration of DMSO in cell-based assays should typically be kept below 0.5% to avoid cytotoxicity.

    • Charged Peptides: If the peptide has a net positive charge (basic), dissolving it in a dilute acidic solution like 0.1% acetic acid can improve solubility. If it has a net negative charge (acidic), a dilute basic solution like 0.1 M ammonium bicarbonate may be used.

  • Reconstitution Steps: a. Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom. b. Add the chosen solvent to the vial. c. Gently vortex or sonicate the vial to aid dissolution.[4] Avoid vigorous shaking, which can cause peptide aggregation.

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1-10 mg/mL or 1-5 mM). This can be further diluted to the working concentration for your specific assay.

  • Storage of Stock Solution: Aliquot the stock solution into sterile, low-protein-binding microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.[1][2]

Quantitative Data Summary: Recommended Solvents and Storage

ParameterRecommendationRationale
Primary Solvent Sterile, nuclease-free waterMost peptides are soluble in aqueous solutions.
Co-Solvent (if needed) DMSO (final concentration <0.5% in assay)Improves solubility of hydrophobic peptides.
pH Adjustment (if needed) 0.1% Acetic Acid (for basic peptides) or 0.1 M Ammonium Bicarbonate (for acidic peptides)Enhances solubility of charged peptides.
Stock Solution Concentration 1-10 mg/mL or 1-5 mMA concentrated stock allows for accurate dilution to various working concentrations.
Storage of Stock Solution Aliquot and store at -20°C or -80°CMinimizes degradation from repeated freeze-thaw cycles and ensures long-term stability.[1][2]

This compound Signaling Pathway and Experimental Workflow

This compound exerts its effect by interfering with the initial step of the T cell activation cascade in the context of MBP-driven autoimmunity. The following diagrams illustrate the signaling pathway and a general experimental workflow for studying the effects of this compound.

J5_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD4+ T Cell APC APC HLA_DR2 HLA-DR2 TCR T Cell Receptor (TCR) HLA_DR2->TCR presents to MBP_peptide MBP(85-99) Peptide MBP_peptide->HLA_DR2 binds to T_Cell T Cell Signaling_Cascade Downstream Signaling Cascade TCR->Signaling_Cascade activates CD4 CD4 CD4->HLA_DR2 co-receptor binding Activation T Cell Activation (Proliferation, Cytokine Release) Signaling_Cascade->Activation J5_peptide This compound J5_peptide->HLA_DR2 competitively inhibits MBP(85-99) binding

Caption: this compound competitively inhibits MBP(85-99) binding to HLA-DR2.

Experimental_Workflow start Start reconstitute Reconstitute Lyophilized This compound start->reconstitute setup_assay Set up In Vitro Assay (e.g., T cell proliferation, cytokine release) reconstitute->setup_assay prepare_cells Prepare Antigen Presenting Cells (APCs) and CD4+ T Cells prepare_cells->setup_assay add_peptides Add Peptides: - Control (no peptide) - MBP(85-99) peptide - MBP(85-99) + this compound setup_assay->add_peptides incubate Incubate Cells add_peptides->incubate analyze Analyze Results: - T cell proliferation (e.g., CFSE) - Cytokine levels (e.g., ELISA) incubate->analyze end End analyze->end

Caption: General workflow for in vitro assays with this compound.

Protocol 2: In Vitro T Cell Proliferation Assay (CFSE-based)

This protocol describes a method to assess the inhibitory effect of this compound on MBP(85-99)-induced T cell proliferation using carboxyfluorescein succinimidyl ester (CFSE) staining and flow cytometry.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) from an HLA-DR2 positive donor or splenocytes from HLA-DR2 transgenic mice.

  • This compound stock solution

  • MBP(85-99) peptide

  • CFSE staining solution

  • Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol)

  • FACS buffer (PBS with 2% FBS)

  • Fluorochrome-conjugated antibodies (e.g., anti-CD4)

  • 96-well round-bottom culture plates

Procedure:

  • Cell Preparation: Isolate PBMCs or splenocytes using standard procedures.

  • CFSE Labeling: a. Resuspend cells at 1-10 x 10⁶ cells/mL in pre-warmed PBS. b. Add CFSE to a final concentration of 1-5 µM and mix immediately. c. Incubate for 10 minutes at 37°C, protected from light. d. Quench the staining by adding 5 volumes of cold complete RPMI medium. e. Wash the cells twice with complete medium.

  • Cell Plating and Stimulation: a. Resuspend CFSE-labeled cells at 2 x 10⁶ cells/mL in complete medium. b. Plate 100 µL of the cell suspension (2 x 10⁵ cells) into each well of a 96-well plate. c. Prepare peptide solutions at 2x the final desired concentration in complete medium. d. Add 100 µL of the appropriate peptide solution to the wells:

    • Unstimulated Control: Medium only.
    • Positive Control: MBP(85-99) peptide (e.g., 10 µg/mL final concentration).
    • Test Condition: MBP(85-99) peptide (e.g., 10 µg/mL) + varying concentrations of this compound (e.g., 1, 10, 100 µg/mL).

  • Incubation: Culture the plate for 5-7 days at 37°C in a humidified 5% CO₂ incubator.

  • Staining and Flow Cytometry: a. Harvest the cells from the plate. b. Stain with a viability dye to exclude dead cells. c. Stain with fluorochrome-conjugated anti-CD4 antibody. d. Wash and resuspend the cells in FACS buffer. e. Acquire data on a flow cytometer.

  • Data Analysis: Analyze the CFSE dilution profile within the live, CD4+ T cell population. A decrease in CFSE intensity indicates cell proliferation. Compare the proliferation in the presence of this compound to the positive control.

Quantitative Data Summary: T Cell Proliferation Assay Parameters

ParameterRecommended Range/ValueNotes
Cell Type PBMCs (HLA-DR2+) or Splenocytes (HLA-DR2 tg)Source of T cells and APCs.
Seeding Density 2 x 10⁵ cells/wellFor 96-well plates.
MBP(85-99) Peptide Conc. 1-20 µg/mLTitration is recommended to find the optimal concentration for stimulation.
This compound Conc. 1-100 µg/mLA dose-response curve should be generated.
CFSE Concentration 1-5 µMTitrate for optimal staining versus toxicity.
Incubation Time 5-7 daysOptimal proliferation is typically observed within this timeframe.

Protocol 3: In Vitro Cytokine Release Assay (ELISA)

This protocol outlines a method to measure the effect of this compound on the secretion of pro-inflammatory cytokines (e.g., IFN-γ, IL-2) from T cells stimulated with MBP(85-99) peptide.

Materials:

  • PBMCs from an HLA-DR2 positive donor or splenocytes from HLA-DR2 transgenic mice.

  • This compound stock solution

  • MBP(85-99) peptide

  • Complete RPMI-1640 medium

  • 96-well flat-bottom culture plates

  • ELISA kit for the cytokine of interest (e.g., human or mouse IFN-γ)

Procedure:

  • Cell Preparation and Plating: a. Isolate PBMCs or splenocytes. b. Resuspend cells at a concentration of 1 x 10⁶ cells/mL in complete medium. c. Plate 100 µL of the cell suspension (1 x 10⁵ cells) into each well of a 96-well plate.

  • Cell Stimulation: a. Prepare peptide solutions at 2x the final desired concentration in complete medium. b. Add 100 µL of the appropriate peptide solution to the wells:

    • Unstimulated Control: Medium only.
    • Positive Control: MBP(85-99) peptide (e.g., 10 µg/mL final concentration).
    • Test Condition: MBP(85-99) peptide (e.g., 10 µg/mL) + varying concentrations of this compound (e.g., 1, 10, 100 µg/mL).

  • Incubation: Culture the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Supernatant Collection: a. Centrifuge the plate at 400 x g for 5 minutes. b. Carefully collect the supernatant from each well without disturbing the cell pellet.

  • ELISA: a. Perform the ELISA for the cytokine of interest according to the manufacturer's instructions. b. Read the absorbance on a microplate reader.

  • Data Analysis: Calculate the concentration of the cytokine in each sample based on the standard curve. Compare the cytokine levels in the presence of this compound to the positive control.

Quantitative Data Summary: Cytokine Release Assay Parameters

ParameterRecommended Range/ValueNotes
Cell Type PBMCs (HLA-DR2+) or Splenocytes (HLA-DR2 tg)Source of T cells and APCs.
Seeding Density 1 x 10⁵ cells/wellFor 96-well plates.
MBP(85-99) Peptide Conc. 1-20 µg/mLTitration is recommended.
This compound Conc. 1-100 µg/mLA dose-response curve should be generated.
Incubation Time 48-72 hoursAllows for sufficient cytokine accumulation in the supernatant.
Cytokines to Measure IFN-γ, IL-2, TNF-αKey pro-inflammatory cytokines in T cell responses.

Conclusion

The protocols and guidelines presented in these application notes provide a comprehensive framework for the preparation and use of this compound solutions in in vitro assays. Adherence to these recommendations will help ensure the generation of reliable and reproducible data, which is essential for advancing our understanding of the therapeutic potential of this compound in autoimmune diseases. Researchers should always perform initial optimization experiments for their specific cell systems and assay conditions.

References

Application Notes and Protocols for Peptide-Induced T-Cell Proliferation Assays

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of peptides, exemplified by the user-specified "J5 peptide," in T-cell proliferation assays. The following sections detail the principles, protocols, and data interpretation for assessing antigen-specific T-cell responses.

Introduction

T-cell proliferation is a hallmark of the adaptive immune response, initiated by the recognition of specific peptide antigens presented by antigen-presenting cells (APCs). In vitro T-cell proliferation assays are critical tools for vaccine development, immunotherapy research, and understanding the cellular immune response to various antigens. These assays typically involve the stimulation of peripheral blood mononuclear cells (PBMCs) or isolated T-cells with a peptide of interest and measuring the subsequent cell division. Fluorescent dyes like Carboxyfluorescein succinimidyl ester (CFSE) are widely used to track proliferation, as the dye is equally distributed among daughter cells upon division, leading to a measurable decrease in fluorescence intensity.

Principle of the Assay

The T-cell proliferation assay using a peptide stimulant is based on the principle that naive or memory T-cells, upon recognizing their cognate peptide-MHC complex on the surface of an APC, will become activated and undergo clonal expansion. This process is mimicked in vitro by co-culturing T-cells (often within a PBMC population) with the peptide of interest. The proliferation of specific T-cell populations (e.g., CD4+ or CD8+) is then quantified to determine the immunogenicity of the peptide.

Experimental Workflow

The general workflow for a peptide-induced T-cell proliferation assay involves the isolation of PBMCs, labeling the cells with a proliferation tracking dye, stimulating the cells with the peptide, culturing for several days, and finally analyzing the proliferation by flow cytometry.

G cluster_prep Cell Preparation cluster_stim Cell Culture and Stimulation cluster_analysis Analysis PBMC_Isolation Isolate PBMCs from whole blood Cell_Counting Count cells and assess viability PBMC_Isolation->Cell_Counting CFSE_Labeling Label cells with CFSE dye Cell_Counting->CFSE_Labeling Cell_Plating Plate labeled cells in a 96-well plate CFSE_Labeling->Cell_Plating Peptide_Stim Add this compound and controls Cell_Plating->Peptide_Stim Incubation Incubate for 5-7 days Peptide_Stim->Incubation Staining Stain for cell surface markers (e.g., CD3, CD4, CD8) Incubation->Staining Flow_Cytometry Acquire data on a flow cytometer Staining->Flow_Cytometry Data_Analysis Analyze CFSE dilution to quantify proliferation Flow_Cytometry->Data_Analysis T_Cell_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Pathways cluster_outcome Cellular Response APC APC TCell T-Cell MHC pMHC TCR TCR MHC->TCR Signal 1 LCK LCK TCR->LCK CD4_8 CD4/CD8 CD4_8->LCK CD28 CD28 B7 B7 B7->CD28 Signal 2 ZAP70 ZAP70 LCK->ZAP70 phosphorylates LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 PLCg PLCγ LAT->PLCg PI3K PI3K LAT->PI3K GRB2 GRB2 LAT->GRB2 SLP76->PLCg Ca_Pathway Ca2+ Pathway (NFAT activation) PLCg->Ca_Pathway DAG_Pathway DAG Pathway (NF-κB, AP-1 activation) PLCg->DAG_Pathway Akt_Pathway Akt Pathway PI3K->Akt_Pathway Ras_Pathway Ras-MAPK Pathway GRB2->Ras_Pathway Proliferation Proliferation Ca_Pathway->Proliferation Cytokine_Production Cytokine Production Ca_Pathway->Cytokine_Production Differentiation Differentiation Ca_Pathway->Differentiation DAG_Pathway->Proliferation DAG_Pathway->Cytokine_Production DAG_Pathway->Differentiation Ras_Pathway->Proliferation Ras_Pathway->Cytokine_Production Ras_Pathway->Differentiation Akt_Pathway->Proliferation

J5 Peptide: A Tool for Investigating Antigen Presentation by HLA-DR2

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The J5 peptide is a synthetic 15-amino acid peptide that acts as a competitive inhibitor of the binding of myelin basic protein (MBP) peptide 85-99 to the human leukocyte antigen (HLA)-DR2 molecule.[1][2] HLA-DR2 is a major histocompatibility complex (MHC) class II molecule strongly associated with autoimmune diseases such as multiple sclerosis. The this compound, by blocking the presentation of the immunodominant MBP(85-99) epitope, serves as a valuable tool for studying the mechanisms of antigen presentation and for the development of potential immunomodulatory therapies. These application notes provide detailed protocols for key experiments utilizing the this compound to investigate its interaction with HLA-DR2 and its effects on T-cell responses.

This compound Specifications

FeatureDescription
Sequence Glu-Lys-Pro-Lys-Val-Glu-Ala-Tyr-Lys-Ala-Ala-Ala-Ala-Pro-Ala
Molecular Formula C76H129N19O22
Molecular Weight 1689.96 g/mol
Modifications N-terminal acetylation and C-terminal amidation can be incorporated to increase stability by preventing enzymatic degradation.[3]

Quantitative Data Summary

The following tables summarize the quantitative data regarding the this compound's binding affinity to HLA-DR2 and its functional effects on T-cell responses.

Table 1: Competitive Binding of this compound to HLA-DR2

PeptideIC50 (µM) for HLA-DR2 Binding InhibitionReference
J5~1[4]
MBP(85-99)~10[4]

IC50 values were determined by a competitive binding assay where the ability of unlabeled peptides to inhibit the binding of biotinylated MBP(85-99) to purified HLA-DR2 molecules was measured.

Table 2: Inhibition of MBP(85-99)-Specific T-Cell Proliferation by this compound

TreatmentT-Cell Proliferation (cpm)% InhibitionReference
MBP(85-99) alone15,000-
MBP(85-99) + J5 (50 µg/ml)5,00066.7%

Proliferation of an MBP(85-99)-specific, HLA-DR2-restricted T-cell clone was measured by [3H]thymidine incorporation.

Table 3: Cytokine Production by Splenocytes Stimulated with this compound

CytokineConcentration (pg/mL)Reference
IL-4>2000
IL-10~1500
IFN-γ<100

Splenocytes from mice immunized with this compound were re-stimulated in vitro with the peptide, and cytokine levels in the supernatant were measured by ELISA.

Experimental Protocols

Protocol 1: Competitive Peptide Binding Assay to HLA-DR2

This protocol details a solid-phase enzyme-linked immunosorbent assay (ELISA)-based method to determine the binding affinity of the this compound to HLA-DR2 molecules by competing with a labeled reference peptide (e.g., biotinylated MBP(85-99)).

Materials:

  • Purified, soluble HLA-DR2 molecules

  • Biotinylated MBP(85-99) peptide

  • This compound and other unlabeled competitor peptides

  • 96-well ELISA plates

  • Coating buffer (e.g., 0.1 M NaHCO3, pH 9.6)

  • Wash buffer (PBS with 0.05% Tween-20)

  • Blocking buffer (PBS with 1% BSA)

  • Streptavidin-Horseradish Peroxidase (HRP) conjugate

  • TMB substrate

  • Stop solution (e.g., 2 N H2SO4)

  • Plate reader

Procedure:

  • Plate Coating: Coat the wells of a 96-well ELISA plate with an anti-HLA-DR antibody (e.g., L243) at a concentration of 1-5 µg/mL in coating buffer overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block the plate with blocking buffer for 2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • HLA-DR2 Binding: Add purified HLA-DR2 molecules (e.g., 1 µg/mL in blocking buffer) to each well and incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competition Reaction: a. Prepare serial dilutions of the this compound and the unlabeled MBP(85-99) peptide (as a positive control) in binding buffer (PBS with 0.1% BSA). b. In a separate plate or tubes, mix the diluted competitor peptides with a constant concentration of biotinylated MBP(85-99) peptide (e.g., 0.1 µM). c. Add these mixtures to the HLA-DR2-coated wells. d. Include wells with biotinylated MBP(85-99) alone (maximum binding) and wells with buffer only (background). e. Incubate for 18-24 hours at room temperature.

  • Washing: Wash the plate five times with wash buffer to remove unbound peptides.

  • Detection: a. Add Streptavidin-HRP conjugate diluted in blocking buffer to each well. b. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Development: Add TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add stop solution to each well.

  • Reading: Read the absorbance at 450 nm using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the competitor peptide and determine the IC50 value.

G cluster_plate_prep Plate Preparation cluster_assay Competitive Binding Assay Coat with Anti-HLA-DR Ab Coat with Anti-HLA-DR Ab Wash Wash Coat with Anti-HLA-DR Ab->Wash Block Block Wash->Block Wash_2 Wash_2 Block->Wash_2 Bind HLA-DR2 Bind HLA-DR2 Wash_2->Bind HLA-DR2 Wash_3 Wash_3 Bind HLA-DR2->Wash_3 Add Peptide Mixture\n(Biotin-MBP(85-99) + J5) Add Peptide Mixture (Biotin-MBP(85-99) + J5) Wash_3->Add Peptide Mixture\n(Biotin-MBP(85-99) + J5) Incubate Incubate Add Peptide Mixture\n(Biotin-MBP(85-99) + J5)->Incubate Wash_4 Wash_4 Incubate->Wash_4 Add Streptavidin-HRP Add Streptavidin-HRP Wash_4->Add Streptavidin-HRP Incubate_2 Incubate_2 Add Streptavidin-HRP->Incubate_2 Wash_5 Wash_5 Incubate_2->Wash_5 Add TMB Substrate Add TMB Substrate Wash_5->Add TMB Substrate Incubate_3 Incubate_3 Add TMB Substrate->Incubate_3 Add Stop Solution Add Stop Solution Incubate_3->Add Stop Solution Read Absorbance Read Absorbance Add Stop Solution->Read Absorbance

Workflow for the competitive peptide binding assay.
Protocol 2: T-Cell Proliferation Assay (CFSE-based)

This protocol describes how to measure the inhibition of MBP(85-99)-specific T-cell proliferation by the this compound using Carboxyfluorescein succinimidyl ester (CFSE) staining and flow cytometry.

Materials:

  • MBP(85-99)-specific, HLA-DR2-restricted T-cell clone or line

  • Antigen-presenting cells (APCs) expressing HLA-DR2 (e.g., irradiated PBMCs from an HLA-DR2+ donor)

  • MBP(85-99) peptide

  • This compound

  • CFSE staining solution

  • Complete RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • 96-well round-bottom culture plates

  • Flow cytometer

Procedure:

  • T-Cell Labeling with CFSE: a. Resuspend the T-cells at 1-10 x 10^6 cells/mL in pre-warmed PBS. b. Add CFSE to a final concentration of 1-5 µM and mix immediately. c. Incubate for 10 minutes at 37°C, protected from light. d. Quench the staining by adding 5 volumes of ice-cold complete RPMI medium. e. Wash the cells twice with complete RPMI medium. f. Resuspend the cells in complete RPMI medium.

  • Cell Co-culture: a. Seed the CFSE-labeled T-cells into a 96-well round-bottom plate at 1 x 10^5 cells/well. b. Add APCs to the wells at a ratio of 1:1 to 1:5 (T-cell:APC). c. Add the MBP(85-99) peptide to the appropriate wells at a final concentration of 10 µg/mL. d. Add serial dilutions of the this compound to the wells containing T-cells, APCs, and MBP(85-99). e. Include control wells: T-cells alone, T-cells + APCs, T-cells + APCs + MBP(85-99) (positive control).

  • Incubation: Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.

  • Flow Cytometry Analysis: a. Harvest the cells from each well. b. Stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD4) if desired. c. Analyze the cells on a flow cytometer. d. Gate on the live, single T-cell population. e. Measure the CFSE fluorescence. Each cell division will result in a halving of the CFSE intensity, allowing for the quantification of proliferation.

G Isolate T-cells Isolate T-cells Label with CFSE Label with CFSE Isolate T-cells->Label with CFSE Wash Cells Wash Cells Label with CFSE->Wash Cells Co-culture with APCs,\nMBP(85-99), and J5 Co-culture with APCs, MBP(85-99), and J5 Wash Cells->Co-culture with APCs,\nMBP(85-99), and J5 Incubate (4-5 days) Incubate (4-5 days) Co-culture with APCs,\nMBP(85-99), and J5->Incubate (4-5 days) Harvest Cells Harvest Cells Incubate (4-5 days)->Harvest Cells Flow Cytometry Analysis Flow Cytometry Analysis Harvest Cells->Flow Cytometry Analysis Quantify Proliferation Quantify Proliferation Flow Cytometry Analysis->Quantify Proliferation G cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD4+ T-Helper Cell Exogenous Antigen Exogenous Antigen Endosome Endosome Exogenous Antigen->Endosome Endocytosis Antigenic Peptides Antigenic Peptides Endosome->Antigenic Peptides Proteolysis HLA-DR2-Peptide Complex HLA-DR2-Peptide Complex Antigenic Peptides->HLA-DR2-Peptide Complex Binding HLA-DR2-Ii Complex HLA-DR2-Ii Complex Golgi Golgi HLA-DR2-Ii Complex->Golgi Synthesis in ER MIIC/MVB MIIC/MVB Golgi->MIIC/MVB Transport CLIP CLIP MIIC/MVB->CLIP Ii degradation HLA-DM HLA-DM Cell Surface Presentation Cell Surface Presentation HLA-DR2-Peptide Complex->Cell Surface Presentation Transport to surface This compound This compound This compound->HLA-DR2-Peptide Complex Competitive Inhibition CLIPHLA-DM CLIPHLA-DM CLIPHLA-DM->Antigenic Peptides CLIP removal & Peptide loading TCR TCR Cell Surface Presentation->TCR Interaction CD4 CD4 Cell Surface Presentation->CD4 Interaction Signaling Cascade Signaling Cascade TCR->Signaling Cascade Recognition CD4->Signaling Cascade Co-stimulation Cytokine Production Cytokine Production Signaling Cascade->Cytokine Production Proliferation Proliferation Signaling Cascade->Proliferation

References

Application Note: Flow Cytometry Analysis of T-Cells Treated with Viral Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Flow Cytometry Analysis of T-Cells Treated with J5 Peptide (Exemplified by CEF Peptide Pool) Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Introduction

The analysis of antigen-specific T-cell responses is fundamental to immunology, infectious disease research, vaccine development, and cancer immunotherapy. Intracellular cytokine staining (ICS) followed by flow cytometry is a powerful technique for identifying and quantifying cytokine-producing T-cells at the single-cell level.[1] This application note provides a detailed protocol for stimulating peripheral blood mononuclear cells (PBMCs) with a peptide pool and subsequently analyzing the activation of T-cells via flow cytometry.

While the prompt specified "this compound," this term is a placeholder. Therefore, this document will use the widely recognized and validated CEF (Cytomegalovirus, Epstein-Barr virus, and Influenza virus) peptide pool as a representative example of a positive control for stimulating CD8+ T-cell activation and cytokine production.[1] The CEF peptide pool is a lyophilized mixture of 32 peptides from these common viruses, consisting of defined HLA class I-restricted T-cell epitopes.[2][3]

Principle of the Assay

The core principle of this assay is the in vitro stimulation of antigen-specific T-cells. When PBMCs from a previously exposed individual are cultured with the CEF peptide pool, T-cells with receptors (TCRs) that recognize these peptide epitopes presented on Major Histocompatibility Complex (MHC) class I molecules become activated.[1] This activation triggers a downstream signaling cascade, leading to the upregulation of activation markers and the production of effector cytokines such as Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α).[4]

To enable detection by flow cytometry, a protein transport inhibitor (e.g., Brefeldin A) is added to the cell culture. This inhibitor blocks the secretion of newly synthesized cytokines, causing them to accumulate within the cell.[5][6] Subsequent cell staining involves fluorescently labeled antibodies against cell surface markers (to identify T-cell subsets like CD3, CD4, and CD8) and intracellular cytokines. This multi-parameter approach allows for the precise quantification of the percentage of specific T-cell subsets that are responding to the peptide stimulation.[1]

Data Presentation

The following tables summarize representative quantitative data from healthy human PBMCs stimulated with the CEF peptide pool. It is important to note that the frequencies of cytokine-producing T-cells can vary significantly between donors due to differences in immunological history and HLA type.[1]

Table 1: Representative Frequency of Cytokine-Producing CD8+ T-Cells after CEF Peptide Pool Stimulation

Treatment Condition% of CD8+ T-CellsDonor 1Donor 2Donor 3
Unstimulated (Negative Control) IFN-γ+< 0.1%< 0.1%< 0.1%
TNF-α+< 0.1%< 0.1%< 0.1%
IFN-γ+ TNF-α+< 0.05%< 0.05%< 0.05%
CEF Peptide Pool (Stimulated) IFN-γ+1.5%2.8%0.9%
TNF-α+1.2%2.5%0.7%
IFN-γ+ TNF-α+1.0%2.2%0.6%

Table 2: Representative Frequency of Activation Marker Expression on T-Cells 24 Hours Post-Stimulation

Treatment ConditionT-Cell SubsetMarker% Positive Cells (Stimulated)% Positive Cells (Unstimulated)
CEF Peptide Pool CD8+CD69+15.2%0.5%
CD8+CD137 (4-1BB)+8.5%0.2%
CD4+CD154 (CD40L)+0.8%< 0.1%
CD4+OX40+1.2%< 0.1%

T-Cell Activation Signaling Pathway

T-cell activation is initiated by the interaction of the T-cell receptor (TCR) complex (TCR/CD3) with a specific peptide presented by an MHC molecule on an antigen-presenting cell (APC).[7] This binding, along with co-stimulation (e.g., CD28 on the T-cell binding to CD80/CD86 on the APC), triggers a complex intracellular signaling cascade.[8][9] An early key event is the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the CD3 complex by the kinase Lck.[10] This leads to the recruitment and activation of ZAP-70, which in turn phosphorylates downstream adaptor proteins like SLP-76.[8][10] This cascade ultimately activates transcription factors such as NFAT (Nuclear Factor of Activated T-cells) and NF-κB, which drive the expression of genes responsible for cytokine production, proliferation, and differentiation.[10]

T_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell pMHC Peptide-MHC TCR TCR/CD3 pMHC->TCR Signal 1 CD80_86 CD80/CD86 CD28 CD28 CD80_86->CD28 Signal 2 (Co-stimulation) Lck Lck TCR->Lck phosphorylates ZAP70 ZAP-70 Lck->ZAP70 recruits & activates SLP76 SLP-76 ZAP70->SLP76 phosphorylates PLCG1 PLCγ1 SLP76->PLCG1 activates IP3 IP3 PLCG1->IP3 DAG DAG PLCG1->DAG Calcineurin Calcineurin IP3->Calcineurin activates via Ca2+ PKC PKCθ DAG->PKC activates NFAT NFAT Calcineurin->NFAT dephosphorylates Cytokines Cytokine Gene Transcription (IFN-γ, TNF-α) NFAT->Cytokines translocates to nucleus NFkB NF-κB PKC->NFkB activates NFkB->Cytokines translocates to nucleus

Caption: T-Cell activation signaling cascade.

Experimental Protocols

Materials and Reagents
  • Peripheral Blood Mononuclear Cells (PBMCs), freshly isolated or cryopreserved

  • CEF Peptide Pool (or other peptide of interest)

  • Cell culture medium (e.g., RPMI 1640 + 10% FBS)

  • Brefeldin A (protein transport inhibitor)

  • Anti-CD28 antibody (for co-stimulation, optional but recommended)

  • FACS tubes or 96-well U-bottom plates

  • Cell Staining Buffer (e.g., PBS + 2% FBS)

  • Fixable Viability Dye

  • Fluorescently conjugated antibodies for surface staining (e.g., anti-CD3, anti-CD4, anti-CD8)

  • Fixation/Permeabilization Buffer

  • Fluorescently conjugated antibodies for intracellular staining (e.g., anti-IFN-γ, anti-TNF-α)

Protocol 1: T-Cell Stimulation

This protocol outlines the in vitro stimulation of PBMCs with the CEF peptide pool.

  • Prepare Cells: Thaw cryopreserved PBMCs or use freshly isolated cells. Resuspend cells in complete culture medium at a concentration of 1-2 x 10^6 cells/mL.

  • Plate Cells: Add 1 mL of the cell suspension to each FACS tube or 200 µL to each well of a 96-well plate.

  • Prepare Stimulants:

    • Unstimulated Control: Add vehicle control (e.g., DMSO) to the designated cells.

    • Stimulated Sample: Add the CEF peptide pool to the designated cells at a final concentration of 1-2 µg/mL per peptide.

    • Co-stimulation: Add anti-CD28 antibody to all wells (stimulated and unstimulated) at a final concentration of 1 µg/mL to enhance T-cell responses.[11]

  • Incubation: Incubate the cells at 37°C in a 5% CO2 incubator. The total incubation time is typically 6-16 hours.[6]

  • Add Protein Transport Inhibitor: Approximately 2 hours after starting the stimulation (or for the last 4-6 hours of culture), add Brefeldin A to all tubes/wells at a final concentration of 10 µg/mL.[4][5] This traps cytokines intracellularly.

  • Continue Incubation: Return the cells to the incubator to complete the total incubation time.

Protocol 2: Cell Staining for Flow Cytometry

This protocol details the staining procedure following T-cell stimulation. It is recommended to perform surface staining on live cells before fixation to preserve epitopes.[5]

  • Harvest Cells: After incubation, centrifuge the tubes/plate and discard the supernatant.

  • Viability Staining: Resuspend cells in PBS and add a fixable viability dye according to the manufacturer's instructions. Incubate in the dark. This step is crucial to exclude dead cells from the analysis, as they can non-specifically bind antibodies.

  • Surface Staining: Wash the cells with Cell Staining Buffer. Resuspend the cell pellet in a cocktail of fluorescently conjugated surface antibodies (e.g., anti-CD3, anti-CD4, anti-CD8). Incubate for 20-30 minutes at 4°C in the dark.

  • Wash: Wash the cells twice with Cell Staining Buffer to remove unbound antibodies.

  • Fix and Permeabilize: Resuspend the cells in Fixation/Permeabilization buffer. Incubate for 20 minutes at room temperature in the dark. This step fixes the cells and permeabilizes the membranes to allow intracellular antibodies to enter.

  • Intracellular Staining: Wash the cells with Permeabilization Wash Buffer. Resuspend the fixed and permeabilized cells in a cocktail of fluorescently conjugated intracellular antibodies (e.g., anti-IFN-γ, anti-TNF-α). Incubate for 30 minutes at room temperature in the dark.

  • Final Wash: Wash the cells twice with Permeabilization Wash Buffer.

  • Acquisition: Resuspend the final cell pellet in Cell Staining Buffer or PBS and acquire the samples on a flow cytometer as soon as possible.

Experimental Workflow and Gating Strategy

The overall workflow involves isolating PBMCs, stimulating them with the peptide pool, staining for surface and intracellular markers, and finally, analyzing the data from the flow cytometer.

Flow_Cytometry_Workflow cluster_Preparation Sample Preparation cluster_Staining Staining Protocol cluster_Analysis Data Analysis A Isolate PBMCs from Whole Blood B Stimulate with Peptide Pool + Brefeldin A (6-16h) A->B C Viability Staining B->C D Surface Marker Staining (CD3, CD4, CD8) C->D E Fix & Permeabilize D->E F Intracellular Staining (IFN-γ, TNF-α) E->F G Acquire on Flow Cytometer F->G H Gate on Singlets G->H I Gate on Live Cells H->I J Gate on Lymphocytes (FSC vs SSC) I->J K Gate on CD3+ T-Cells J->K L Gate on CD4+ and CD8+ Subsets K->L M Quantify Cytokine+ Cells (IFN-γ vs TNF-α) L->M

Caption: Experimental workflow for T-cell analysis.

A sequential gating strategy is critical for accurate analysis. First, debris and doublets are excluded, followed by gating on live, single cells. From this population, lymphocytes are identified based on their forward and side scatter properties. T-cells (CD3+) are then selected, and further divided into CD4+ and CD8+ subsets. Finally, the percentage of cells expressing IFN-γ and/or TNF-α is determined within both the CD4+ and CD8+ gates.

Conclusion

This application note provides a comprehensive framework for the analysis of peptide-stimulated T-cells using flow cytometry. The provided protocols, data tables, and diagrams offer a robust starting point for researchers aiming to quantify antigen-specific T-cell responses. By using a well-defined positive control, such as the CEF peptide pool, researchers can validate their assay's performance and reliably interpret experimental results in the context of vaccine efficacy, disease pathogenesis, or immunotherapeutic monitoring. Careful optimization of stimulation conditions and antibody panels is recommended for each specific experimental system.[5]

References

Troubleshooting & Optimization

Troubleshooting J5 peptide solubility and stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the J5 peptide. The this compound is a synthetic, hydrophobic peptide known for its potential challenges with solubility and stability. This guide offers practical advice and detailed protocols to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My lyophilized this compound won't dissolve in aqueous buffers like PBS. What should I do?

A1: Due to its hydrophobic nature, the this compound often has poor solubility in aqueous solutions.[1][2] The recommended approach is to first dissolve the peptide in a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) before diluting it with your aqueous buffer.[3][4] It is crucial to add the dissolved peptide solution dropwise into the stirring aqueous buffer to prevent precipitation.[2]

Q2: What is the best organic solvent for dissolving the this compound?

A2: Dimethyl sulfoxide (DMSO) is a strong and generally recommended solvent for hydrophobic peptides due to its high solubilizing power and relatively low toxicity in cell-based assays. Other options include dimethylformamide (DMF) or acetonitrile. However, if the this compound sequence contains methionine (Met) or cysteine (Cys), it's advisable to avoid DMSO as it can oxidize these residues. In such cases, DMF is a suitable alternative.

Q3: How can I determine the optimal pH for dissolving the this compound?

A3: The solubility of a peptide is lowest at its isoelectric point (pI), the pH at which it has a net zero charge. To improve solubility, adjust the pH of your buffer to be at least one unit away from the pI. You can calculate the theoretical pI of the this compound based on its amino acid sequence. For a basic peptide (net positive charge), an acidic buffer (e.g., containing 10% acetic acid) can improve solubility. For an acidic peptide (net negative charge), a basic buffer (e.g., containing 0.1 M ammonium (B1175870) bicarbonate) is recommended.

Q4: I've dissolved the this compound, but now I see precipitation after adding my aqueous buffer. What happened?

A4: Precipitation upon addition of an aqueous buffer indicates that the peptide has reached its solubility limit in the final solvent mixture. To resolve this, you can try a few approaches:

  • Increase the proportion of the organic solvent: However, be mindful of the tolerance of your experimental system to the organic solvent; for most cell-based assays, the final DMSO concentration should not exceed 1%.

  • Lower the final peptide concentration: Dilute the peptide solution further with the aqueous buffer.

  • Sonication: Brief sonication can help to redissolve small aggregates.

  • Gentle warming: Gently warming the solution may improve solubility, but this should be done with caution to avoid peptide degradation.

Q5: How should I store my this compound for long-term and short-term use?

A5: Proper storage is critical for maintaining the stability and activity of the this compound.

  • Long-term storage: Lyophilized this compound should be stored at -20°C or -80°C in a tightly sealed container with a desiccant to keep it dry. Under these conditions, the peptide can be stable for years.

  • Short-term storage: Once reconstituted in a solvent, it is recommended to prepare aliquots of the peptide solution to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C. The stability of the peptide in solution is significantly lower than in its lyophilized form.

Q6: My this compound solution seems to be losing activity over time. What could be the cause and how can I prevent it?

A6: Loss of activity in a peptide solution can be due to several factors, including degradation and aggregation.

  • Degradation: Peptides in solution are susceptible to hydrolysis and, if certain amino acids are present, oxidation. To minimize degradation, use sterile, high-purity solvents and store aliquots at -20°C or below. If the peptide contains oxidation-prone residues like Met, Cys, or Trp, using oxygen-free buffers is recommended.

  • Aggregation: Hydrophobic peptides like J5 have a tendency to aggregate, which can lead to a loss of biological activity. Aggregation can be minimized by optimizing the solvent and pH as described above, and by avoiding repeated freeze-thaw cycles. If aggregation is a persistent issue, the addition of chaotropic agents like 6 M guanidine (B92328) hydrochloride or 8 M urea (B33335) to the stock solution can be considered, followed by dilution into the working buffer.

Data Presentation

Table 1: Recommended Solvents for this compound Based on Net Charge

Net Charge of this compoundPrimary Solvent RecommendationSecondary Solvent/Additive
Positive (Basic) Sterile Water10-30% Acetic Acid or 0.1% TFA
Negative (Acidic) Sterile Water or PBS (pH 7.4)10% NH₄OH or 0.1 M Ammonium Bicarbonate
Neutral (Hydrophobic) Organic Solvent (e.g., DMSO, DMF)Dilute with Water or Aqueous Buffer

Table 2: General Storage Recommendations for this compound

FormStorage TemperatureDurationKey Considerations
Lyophilized Powder -20°C or -80°CYearsKeep in a tightly sealed container with desiccant.
In Solution (Stock) -20°CWeeks to MonthsAliquot to avoid freeze-thaw cycles.
In Solution (Working Dilution) 4°CDaysUse as soon as possible.

Experimental Protocols

Protocol 1: Solubility Testing of this compound

This protocol helps determine the optimal solvent for the this compound before dissolving the entire sample.

Materials:

  • Lyophilized this compound

  • Sterile, distilled water

  • 10% Acetic Acid

  • 0.1 M Ammonium Bicarbonate

  • DMSO

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator

Procedure:

  • Aliquot a small amount: Weigh out a small, representative amount of the lyophilized this compound.

  • Initial Solvent Test (Aqueous):

    • Add a small volume of sterile, distilled water to the peptide.

    • Vortex gently. If the peptide dissolves, this is a suitable solvent.

    • If not, proceed to the next step.

  • pH Modification (if necessary):

    • Based on the calculated net charge of the this compound, add the appropriate acidic or basic solution dropwise.

    • For a basic peptide, add 10% acetic acid.

    • For an acidic peptide, add 0.1 M ammonium bicarbonate.

    • Vortex after each addition. If the peptide dissolves, this is the optimal condition.

  • Organic Solvent Test:

    • If the peptide remains insoluble, use a fresh aliquot of the peptide.

    • Add a minimal amount of DMSO to the peptide.

    • Vortex until the peptide is fully dissolved.

    • Slowly add your desired aqueous buffer dropwise while vortexing to reach the final desired concentration.

  • Sonication: If you observe any particulates, sonicate the sample in a water bath for a few minutes, keeping the sample cool.

  • Observation: A successfully dissolved peptide will result in a clear solution.

Protocol 2: Reconstitution and Storage of this compound

Materials:

  • Lyophilized this compound

  • Recommended solvent from Protocol 1 (e.g., DMSO)

  • Sterile aqueous buffer (e.g., PBS)

  • Sterile microcentrifuge tubes

  • Pipettes and sterile tips

Procedure:

  • Equilibrate: Allow the vial of lyophilized this compound to come to room temperature before opening to prevent condensation.

  • Centrifuge: Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Initial Dissolution:

    • Carefully add the determined volume of the primary solvent (e.g., DMSO) to the vial to create a concentrated stock solution.

    • Vortex gently until the peptide is completely dissolved.

  • Dilution:

    • Slowly add the dissolved peptide stock solution dropwise to the desired volume of stirring aqueous buffer to achieve the final working concentration.

  • Aliquoting:

    • Divide the final solution into single-use aliquots in sterile microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles which can lead to peptide degradation and aggregation.

  • Storage: Store the aliquots at -20°C or -80°C until use.

Visualizations

J5_Peptide_Solubility_Workflow start Start: Lyophilized this compound check_hydrophobicity Is this compound Hydrophobic? start->check_hydrophobicity dissolve_aqueous Dissolve in Aqueous Buffer (e.g., PBS) check_hydrophobicity->dissolve_aqueous No dissolve_organic Dissolve in Organic Solvent First (e.g., DMSO) check_hydrophobicity->dissolve_organic Yes is_dissolved Is it Dissolved? dissolve_aqueous->is_dissolved add_aqueous Slowly Add Aqueous Buffer dissolve_organic->add_aqueous sonicate_warm Sonication or Gentle Warming is_dissolved->sonicate_warm No solution_ready Solution Ready for Use is_dissolved->solution_ready Yes add_aqueous->is_dissolved sonicate_warm->is_dissolved

Caption: Workflow for dissolving the this compound.

J5_Peptide_Stability_Troubleshooting issue Issue: Loss of J5 Peptide Activity check_storage Check Storage Conditions issue->check_storage improper_storage Improper Storage: - Repeated Freeze-Thaw - Stored at 4°C too long check_storage->improper_storage Incorrect check_aggregation Check for Aggregation check_storage->check_aggregation Correct solution_storage Solution: - Aliquot peptide solution - Store at -20°C or -80°C improper_storage->solution_storage aggregation_present Aggregation Likely: - Visible Precipitate - Cloudy Solution check_aggregation->aggregation_present Yes check_degradation Consider Chemical Degradation check_aggregation->check_degradation No solution_aggregation Solution: - Optimize solvent/pH - Sonication - Use chaotropic agents aggregation_present->solution_aggregation degradation_possible Degradation Possible: - Oxidation of Met/Cys/Trp - Hydrolysis check_degradation->degradation_possible Possible solution_degradation Solution: - Use oxygen-free buffers - Prepare fresh solutions degradation_possible->solution_degradation

Caption: Troubleshooting guide for this compound stability issues.

References

Preventing J5 peptide aggregation in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the J5 peptide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with this compound, with a specific focus on preventing aggregation in solution.

Frequently Asked Questions (FAQs)

Q1: What is the this compound and what is its primary application?

The this compound, with the amino acid sequence Glu-Lys-Pro-Lys-Val-Glu-Ala-Tyr-Lys-Ala-Ala-Ala-Ala-Pro-Ala (EKPKVEAYKAAAAPA), is an antagonist of Myelin Basic Protein (MBP) 85-99. Its primary application is in immunology research, specifically in studies of autoimmune diseases like multiple sclerosis. It is commonly used to induce Experimental Autoimmune Encephalomyelitis (EAE) in animal models, which serves as a model for human multiple sclerosis. The this compound functions by competitively inhibiting the binding of the MBP 85-99 epitope to the HLA-DR2 major histocompatibility complex (MHC) class II molecule.[1][2]

Q2: What are the main challenges when working with this compound in solution?

The primary challenge when working with the this compound is its potential for aggregation. Peptide aggregation can lead to a loss of biological activity, inaccurate concentration measurements, and precipitation out of solution, which can significantly impact experimental results. Factors influencing this compound aggregation include its amino acid composition (containing both hydrophobic and charged residues), the pH of the solution, peptide concentration, and storage conditions.

Q3: How should I properly store the lyophilized this compound and its solutions?

Proper storage is critical to maintain the stability and activity of the this compound.

Storage ConditionLyophilized PeptidePeptide in Solution
Temperature Store at -20°C or -80°C for long-term storage.[3][4]Aliquot into single-use volumes and store at -20°C or -80°C.[3]
Moisture Keep in a tightly sealed container with a desiccant to prevent absorption of moisture.Use sterile, nuclease-free buffers or water.
Light Protect from light.Protect from light.
Freeze-Thaw Cycles Minimize.Avoid repeated freeze-thaw cycles as they can lead to peptide degradation.

Troubleshooting Guide: Preventing this compound Aggregation

This guide provides solutions to common problems related to this compound aggregation.

ProblemPotential CauseRecommended Solution
Peptide will not dissolve or solution is cloudy. Incorrect Solvent or pH: The this compound has a theoretical isoelectric point (pI) of approximately 9.74. At a pH near its pI, a peptide is least soluble.For a basic peptide like J5 (pI > 7), start by attempting to dissolve it in sterile, distilled water. • If solubility is low, try a slightly acidic buffer (e.g., 10% acetic acid in water) to ensure the peptide carries a net positive charge. • For highly hydrophobic peptides, a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) can be used to initially dissolve the peptide, followed by slow dilution with the aqueous buffer.
High Peptide Concentration: The peptide may be too concentrated, exceeding its solubility limit.• Prepare a stock solution at a concentration of 1-2 mg/mL. • If a higher concentration is needed, perform a pilot test with a small amount of peptide to determine its solubility limit in your chosen solvent.
Peptide precipitates out of solution over time. pH Instability: The pH of the solution may have shifted towards the peptide's pI.• Use a buffered solution (e.g., PBS) with a pH well below the pI of the this compound (e.g., pH 7.0-7.4) to maintain a net positive charge and promote solubility.
Improper Storage: Storing the peptide solution at 4°C for extended periods or subjecting it to multiple freeze-thaw cycles can promote aggregation.• For long-term storage, aliquot the peptide solution and store it at -20°C or -80°C. • For immediate use, solutions can be kept on ice.
Loss of biological activity in my experiment. Peptide Aggregation: Aggregated peptides are often biologically inactive.• Visually inspect the peptide solution for any signs of precipitation or cloudiness before use. • Centrifuge the solution at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet any aggregates and use the supernatant. • Prepare fresh peptide solutions for each experiment whenever possible.
Oxidation: The this compound contains a tyrosine residue which can be susceptible to oxidation.• Use oxygen-free water or buffers for reconstitution. • Store solutions under an inert gas like nitrogen or argon, especially for long-term storage.

Experimental Protocols

Protocol 1: Solubilization of this compound

This protocol provides a general guideline for dissolving lyophilized this compound.

Materials:

  • Lyophilized this compound

  • Sterile, distilled water

  • 10% (v/v) acetic acid in sterile, distilled water

  • 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.4

  • Sterile, low-protein-binding microcentrifuge tubes

  • Pipettors and sterile tips

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

  • Briefly centrifuge the vial to ensure all the peptide powder is at the bottom.

  • Based on the calculated net charge of the this compound (positive at neutral pH), begin by adding a small volume of sterile, distilled water to the vial to achieve a stock concentration of 1-2 mg/mL.

  • Gently vortex the vial to mix. If the peptide does not fully dissolve, proceed to the next step.

  • Add 10% acetic acid dropwise while vortexing until the peptide is fully dissolved. Be cautious not to add an excessive amount.

  • Alternatively, for use in cell culture or in vivo studies, dissolve the peptide directly in sterile PBS (pH 7.2-7.4).

  • If dissolution is still difficult, sonication for short bursts (10-20 seconds) in a water bath can aid in solubilization. Avoid excessive heating.

  • Once dissolved, the peptide solution should be clear. If any particulates remain, centrifuge the solution at 10,000 x g for 5 minutes and use the supernatant.

  • For storage, aliquot the peptide solution into single-use, low-protein-binding tubes and store at -20°C or -80°C.

Signaling Pathways and Workflows

This compound's Mechanism of Action in EAE

The this compound acts as an antagonist to the native Myelin Basic Protein (MBP) 85-99 peptide. In the pathogenesis of Experimental Autoimmune Encephalomyelitis (EAE), the MBP 85-99 peptide is presented by Antigen Presenting Cells (APCs), such as dendritic cells or macrophages, on MHC class II molecules (HLA-DR2 in humans). This complex is recognized by the T-cell receptor (TCR) on autoreactive CD4+ T-helper cells (Th1 and Th17). This recognition leads to the activation and proliferation of these T-cells, which then migrate to the central nervous system (CNS), initiating an inflammatory cascade that results in demyelination and the clinical signs of EAE.

The this compound intervenes in this process by competitively binding to the HLA-DR2 molecule, thereby blocking the presentation of the native MBP 85-99 peptide to the T-cell receptor. This prevents the activation of the autoreactive T-cells and subsequent neuroinflammation.

EAE_pathway cluster_APC Antigen Presenting Cell (APC) cluster_Tcell Autoreactive CD4+ T-Cell cluster_CNS Central Nervous System (CNS) APC APC MHC_MBP HLA-DR2 + MBP(85-99) APC->MHC_MBP Presents MHC_J5 HLA-DR2 + this compound APC->MHC_J5 Presents TCR T-Cell Receptor (TCR) MHC_MBP->TCR Recognition MHC_J5->TCR Blocks Recognition TCell T-Cell Activation T-Cell Activation TCR->Activation No_Activation No T-Cell Activation TCR->No_Activation Inflammation Neuroinflammation & Demyelination MBP Myelin Basic Protein (MBP) MBP->APC Uptake & Processing J5 This compound J5->APC Competes with MBP Activation->Inflammation Leads to No_Activation->Inflammation Prevents

Caption: Mechanism of this compound in preventing EAE.

Experimental Workflow: Investigating this compound Efficacy in EAE

This workflow outlines the key steps in a typical experiment to assess the ability of the this compound to ameliorate the symptoms of EAE in a mouse model.

EAE_Workflow start Start immunization EAE Induction: Immunize mice with encephalitogenic peptide (e.g., MOG35-55) in Complete Freund's Adjuvant (CFA) start->immunization treatment_groups Divide mice into treatment groups: 1. Vehicle Control 2. This compound Treatment immunization->treatment_groups treatment_admin Administer this compound or vehicle (prophylactic or therapeutic regimen) treatment_groups->treatment_admin monitoring Daily Monitoring: - Clinical score (paralysis) - Body weight treatment_admin->monitoring histology Endpoint Analysis (e.g., day 28): - Spinal cord histology (inflammation, demyelination) - CNS immune cell infiltration (Flow Cytometry) monitoring->histology cytokine - Splenocyte restimulation and  cytokine analysis (ELISA, ELISpot) monitoring->cytokine data_analysis Data Analysis and Interpretation histology->data_analysis cytokine->data_analysis end End data_analysis->end

Caption: Workflow for an in vivo EAE study with this compound.

References

Technical Support Center: Optimizing J5 Peptide Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of J5 peptide in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in in vitro assays?

A1: The optimal concentration of this compound is highly dependent on the cell type and the specific assay being performed. As a general starting point, it is advisable to perform a dose-response experiment with concentrations ranging from 0.1 µM to 50 µM. For initial screening, concentrations of 1 µM, 10 µM, and 25 µM can provide a good indication of the peptide's activity.

Q2: How should I dissolve and store the lyophilized this compound?

A2: For optimal solubility and stability, it is recommended to first dissolve the lyophilized this compound in a small amount of sterile, high-purity dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution. Subsequently, this stock solution can be diluted with the appropriate aqueous buffer or cell culture medium to the desired final concentration.[1][2] For long-term storage, lyophilized peptide should be kept at -20°C or -80°C in a tightly sealed vial to protect it from moisture and oxidation.[1] Once in solution, it is best to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.[1][3]

Q3: My this compound solution appears cloudy or shows precipitation. What should I do?

A3: Peptide insolubility can be caused by high hydrophobicity, secondary structure formation, or an incorrect solvent pH relative to the peptide's isoelectric point (pI). If you observe precipitation, sonication can help in dissolving aggregated peptides. If the peptide remains insoluble, consider dissolving it first in a small volume of a strong organic solvent like DMSO and then slowly adding the aqueous buffer while gently vortexing.

Q4: I am observing inconsistent results between different batches of this compound. What could be the cause?

A4: Batch-to-batch variability can stem from inconsistencies in peptide purity, net peptide content, or the presence of contaminants. It is crucial to be aware of the difference between total peptide content and net peptide content when calculating concentrations. Additionally, contaminants such as trifluoroacetic acid (TFA), a remnant from the synthesis process, can interfere with cellular assays. Requesting a certificate of analysis with each batch that details purity and net peptide content is recommended.

Troubleshooting Guides

Issue 1: Low or no biological activity of this compound.

Possible Cause Recommended Solution
Incorrect Peptide Concentration Verify calculations for peptide dilution, considering the net peptide content provided by the manufacturer. Perform a wider range of concentrations in your dose-response experiment.
Peptide Degradation Ensure proper storage of lyophilized peptide at -20°C or -80°C, protected from light and moisture. Avoid multiple freeze-thaw cycles of stock solutions. Prepare fresh dilutions for each experiment.
Peptide Oxidation For peptides containing cysteine, methionine, or tryptophan, oxidation can be a problem. Store the peptide under an inert gas like argon and use de-gassed buffers for reconstitution.
Suboptimal Assay Conditions Optimize incubation times and ensure the pH and ionic strength of the assay buffer are appropriate for this compound activity.

Issue 2: High background or non-specific effects in cell-based assays.

Possible Cause Recommended Solution
Contaminants in Peptide Preparation Trifluoroacetate (TFA) counter-ions can affect cell proliferation and viability. Consider using TFA-free peptides or performing a buffer exchange to remove residual TFA. Endotoxin (B1171834) contamination can trigger unwanted immune responses. Use endotoxin-free reagents and test the peptide for endotoxin levels.
High DMSO Concentration Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) as high concentrations can be cytotoxic. Run a vehicle control with the same concentration of DMSO to assess its effect.
Peptide Aggregation High peptide concentrations can lead to aggregation, causing non-specific cellular responses. Try lowering the peptide concentration or using solubility-enhancing agents as recommended by the manufacturer.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is adapted from widely used methods for assessing cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours.

  • Peptide Treatment: Prepare serial dilutions of the this compound in serum-free culture medium. Remove the existing medium and add 100 µL of the peptide solutions at various concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest peptide concentration) and an untreated control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Cytokine Secretion Assay

This protocol provides a general workflow for measuring cytokine secretion from stimulated cells.

  • Cell Preparation: Prepare a single-cell suspension of peripheral blood mononuclear cells (PBMCs) or other immune cells.

  • Stimulation: Resuspend the cells in culture medium and stimulate them with the this compound at various concentrations (e.g., 1-10 µg/mL) for a predetermined time (e.g., 4-16 hours). Include positive (e.g., PHA or PMA/Ionomycin) and negative (unstimulated) controls.

  • Cytokine Capture: Add a cytokine-specific catch reagent to the cell suspension. This reagent is an antibody conjugate that binds to the cell surface and captures the secreted cytokine.

  • Secretion Period: Incubate the cells under conditions that allow for cytokine secretion, typically for a short period at 37°C with gentle rotation.

  • Staining: Wash the cells and stain them with a fluorescently labeled detection antibody specific for the cytokine of interest. This antibody will bind to the captured cytokine.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer to quantify the percentage of cytokine-secreting cells.

Quantitative Data Summary

Table 1: Example IC50 Values for this compound in Various Cell Lines

Cell LineAssayIncubation Time (hours)IC50 (µM)
HeLaMTT4815.2
MCF-7MTT4822.5
A549LDH2435.8

Note: These are example values and will vary depending on experimental conditions.

Signaling Pathways and Workflows

Hypothetical this compound Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway for the this compound, where it binds to a cell surface receptor and activates the MAPK/ERK and NF-κB pathways, leading to the transcription of pro-inflammatory cytokines.

J5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus J5 This compound Receptor J5 Receptor J5->Receptor Binding RAS RAS Receptor->RAS IKK IKK Receptor->IKK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK_active ERK (active) ERK->ERK_active IkB IκB IKK->IkB Phosphorylates NFkB_inactive NF-κB (inactive) IKK->NFkB_inactive Activates IkB->NFkB_inactive Inhibits NFkB_active NF-κB (active) NFkB_inactive->NFkB_active Transcription Gene Transcription ERK_active->Transcription DNA DNA NFkB_active->DNA DNA->Transcription Cytokine Cytokine Secretion Transcription->Cytokine

Caption: Hypothetical this compound signaling cascade.

Experimental Workflow for Cell Viability Assay

This diagram outlines the major steps involved in performing a cell viability assay to assess the effect of the this compound.

Cell_Viability_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h treat_peptide Treat with this compound dilutions incubate_24h->treat_peptide incubate_treatment Incubate for desired period (e.g., 48h) treat_peptide->incubate_treatment add_mtt Add MTT reagent incubate_treatment->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize read_plate Read absorbance at 570 nm solubilize->read_plate analyze Analyze data and calculate % viability read_plate->analyze end End analyze->end

Caption: Workflow for the MTT cell viability assay.

Troubleshooting Logic for Low Peptide Activity

This decision tree provides a logical approach to troubleshooting experiments where the this compound shows lower than expected activity.

Troubleshooting_Logic start Low this compound Activity Observed check_concentration Verify peptide concentration calculation (net vs. gross weight) start->check_concentration concentration_ok Concentration Correct check_concentration->concentration_ok check_storage Review storage and handling procedures (temp, light, freeze-thaw) storage_ok Storage Correct check_storage->storage_ok check_solubility Assess peptide solubility (visual inspection, sonication) solubility_ok Solubility Good check_solubility->solubility_ok check_assay Evaluate assay conditions (incubation time, controls) optimize_assay Optimize assay parameters check_assay->optimize_assay concentration_ok->check_storage Yes redo_calc Recalculate and re-prepare dilutions concentration_ok->redo_calc No storage_ok->check_solubility Yes new_aliquot Use a fresh peptide aliquot storage_ok->new_aliquot No solubility_ok->check_assay Yes optimize_sol Optimize solubilization protocol solubility_ok->optimize_sol No

References

Technical Support Center: J5 Peptide Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the J5 peptide. The this compound, with the sequence H-Glu-Lys-Pro-Lys-Val-Glu-Ala-Tyr-Lys-Ala-Ala-Ala-Ala-Pro-Ala-OH (EKPKVEAYKAAAAPA), is a 15-amino acid antagonist of Myelin Basic Protein (MBP) (85-99). It functions by competitively inhibiting the binding of the MBP peptide to the HLA-DR2 molecule, which is a key interaction in the pathogenesis of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the this compound and what is its primary application?

A1: The this compound is a synthetic 15-mer peptide with the amino acid sequence H-Glu-Lys-Pro-Lys-Val-Glu-Ala-Tyr-Lys-Ala-Ala-Ala-Ala-Pro-Ala-OH. Its primary application is in immunology research, specifically as a tool to study autoimmune diseases like multiple sclerosis. It acts as a competitive antagonist to the myelin basic protein (MBP) fragment 85-99, preventing it from binding to the HLA-DR2 receptor and thereby inhibiting the activation of MBP-specific T cells.[1][2]

Q2: What are the main challenges in synthesizing the this compound?

A2: The synthesis of the this compound can present several challenges due to its specific sequence:

  • Aggregation: The presence of a poly-alanine stretch (Ala-Ala-Ala-Ala) can lead to peptide aggregation on the solid-phase support, hindering subsequent coupling and deprotection steps.[1]

  • Difficult Couplings: The presence of a proline residue can sometimes lead to slower coupling kinetics.

  • Side Reactions: The sequence contains amino acids like glutamic acid and tyrosine, which, if not properly protected, can lead to side reactions.

Q3: What purity level is recommended for the this compound in cell-based assays?

A3: For cell-based assays, a purity of >95% as determined by HPLC is generally recommended to avoid confounding results from deletion or truncated peptide impurities.

Q4: How should the this compound be stored?

A4: Lyophilized this compound should be stored at -20°C or colder, desiccated, and protected from light. For short-term storage in solution, use a sterile buffer at a neutral pH and store at 4°C. For long-term storage in solution, aliquot and freeze at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Troubleshooting Guide: this compound Synthesis

This guide addresses common issues encountered during the solid-phase peptide synthesis (SPPS) of the this compound.

Problem Potential Cause Recommended Solution
Low Yield of Crude Peptide Incomplete coupling reactions, especially at the poly-alanine sequence.Use specialized coupling reagents like HATU or HCTU. Consider double coupling for the alanine (B10760859) residues. Increase coupling time.
Aggregation of the growing peptide chain on the resin.Synthesize at a lower substitution resin. Use aggregation-disrupting additives like DCHA or pseudoproline dipeptides if compatible with the sequence.
Steric hindrance from bulky protecting groups (e.g., on Lys, Glu, Tyr).Ensure complete deprotection at each step by extending the deprotection time or using a stronger deprotection agent if the chemistry allows.
Presence of Deletion Sequences in Mass Spectrometry Incomplete deprotection of the Fmoc group.Increase piperidine (B6355638) treatment time or use a fresh piperidine solution. Monitor deprotection using a UV detector if your synthesizer has one.
Inefficient coupling.Optimize coupling conditions (reagents, time, temperature). Consider microwave-assisted synthesis to improve coupling efficiency.
Difficult Final Cleavage from the Resin Incomplete removal of side-chain protecting groups.Use a cleavage cocktail with appropriate scavengers for the protected amino acids in the J5 sequence (e.g., for Lys, Glu, Tyr). Extend cleavage time.
Re-attachment of the peptide to the resin.Ensure a sufficient concentration of scavengers in the cleavage cocktail.

Troubleshooting Guide: this compound Purification

This guide focuses on challenges during the purification of the this compound using reverse-phase high-performance liquid chromatography (RP-HPLC).

Problem Potential Cause Recommended Solution
Poor Solubility of Crude Peptide The peptide may be aggregated or have a net charge that hinders dissolution.Dissolve the crude peptide in a small amount of a strong organic solvent like DMSO or DMF first, then dilute with the HPLC mobile phase A. Sonication can also aid dissolution.
Broad or Tailing Peaks in HPLC Sub-optimal mobile phase pH or ion-pairing agent concentration.Ensure the mobile phase contains an appropriate ion-pairing agent like 0.1% trifluoroacetic acid (TFA). The pH should be low (around 2) to ensure protonation of acidic residues.
Column overload.Reduce the amount of peptide loaded onto the column.
Secondary interactions with the stationary phase.Try a different column chemistry (e.g., C8 instead of C18) or a different organic solvent in the mobile phase (e.g., methanol (B129727) instead of acetonitrile).
Co-elution of Impurities with the Main Peak Similar hydrophobicity of the desired peptide and impurities.Optimize the HPLC gradient. A shallower gradient will provide better resolution.
The impurity is an isomer or a very similar deletion sequence.If baseline separation is not achievable with RP-HPLC, consider a secondary purification step using a different method like ion-exchange chromatography.
Low Recovery After Lyophilization Adsorption of the peptide to glassware.Pre-treat glassware with a siliconizing agent. Add a small amount of a volatile organic acid like acetic acid to the final solution before lyophilization.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol is a general guideline for the Fmoc/tBu-based solid-phase synthesis of the this compound.

  • Resin Selection and Preparation:

    • Start with a Rink Amide resin for a C-terminal amide or a pre-loaded Wang or 2-chlorotrityl chloride resin for a C-terminal carboxylic acid.

    • Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes before the first coupling.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh solution for 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • Prepare a solution of the Fmoc-protected amino acid (3-5 equivalents), a coupling agent such as HBTU/HOBt or HATU (3-5 equivalents), and a base like DIPEA (6-10 equivalents) in DMF.

    • Add the activation mixture to the resin and allow it to react for 1-2 hours. For the poly-alanine stretch, consider a double coupling protocol where the coupling step is repeated with a fresh activation mixture.

    • Monitor the coupling reaction using a qualitative test like the Kaiser test.

    • Wash the resin with DMF (5-7 times).

  • Repeat Cycles:

    • Repeat the deprotection and coupling steps for each amino acid in the J5 sequence.

  • Final Deprotection:

    • After the final coupling, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with dichloromethane (B109758) (DCM) and dry it under vacuum.

    • Prepare a cleavage cocktail suitable for the protecting groups used. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).

    • Add the cleavage cocktail to the resin and let it react for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 more times.

    • Dry the crude peptide pellet under vacuum.

Protocol 2: RP-HPLC Purification of this compound

This protocol provides a general method for purifying the crude this compound.

  • Sample Preparation:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile (B52724) in water with 0.1% TFA). If solubility is an issue, a small amount of DMSO can be used.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC System and Column:

    • Use a preparative or semi-preparative RP-HPLC system with a C18 column.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Purification Gradient:

    • Equilibrate the column with a low percentage of mobile phase B (e.g., 5%).

    • Inject the sample.

    • Run a linear gradient to elute the peptide. A shallow gradient is recommended for better resolution, for example, 5-65% B over 60 minutes. The optimal gradient may need to be determined empirically based on analytical runs.

    • Monitor the elution at 214 nm and 280 nm.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the major peaks.

    • Analyze the collected fractions by analytical HPLC and mass spectrometry to identify the fractions containing the pure this compound.

  • Lyophilization:

    • Pool the pure fractions.

    • Freeze the pooled fractions and lyophilize to obtain the purified this compound as a white powder.

Visualizations

This compound Synthesis Workflow

J5_Peptide_Synthesis_Workflow cluster_cycle resin Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, HATU, DIPEA) wash1->coupling wash2 DMF Wash coupling->wash2 cycle Repeat for all 15 amino acids wash2->cycle final_deprotection Final Fmoc Deprotection wash2->final_deprotection After last amino acid cycle->deprotection cleavage Cleavage & Side-chain Deprotection (TFA Cocktail) final_deprotection->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation purification End: Purification (RP-HPLC) precipitation->purification

Caption: General workflow for the solid-phase synthesis of the this compound.

Mechanism of this compound Action

J5_Mechanism_of_Action cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell apc HLA-DR2 tcr T-Cell Receptor (TCR) apc->tcr Presents to no_activation No T-Cell Activation apc->no_activation Prevents Presentation to TCR activation T-Cell Activation & Pro-inflammatory Cytokine Release tcr->activation Leads to mbp MBP (85-99) Peptide mbp->apc Binds to j5 This compound j5->apc Competitively Binds to

Caption: this compound competitively inhibits MBP peptide binding to HLA-DR2.

References

Addressing Variability in EAE Models: A Technical Support Guide for J5 Peptide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the J5 peptide in Experimental Autoimmune Encephalomyelitis (EAE) models. This resource offers detailed troubleshooting, frequently asked questions, experimental protocols, and data presentation to address the inherent variability in EAE experiments and to facilitate the effective use of the this compound as a therapeutic agent.

Troubleshooting Guide

Researchers often encounter variability in EAE models, which can impact the reproducibility and interpretation of results. This guide addresses common issues in a question-and-answer format.

IssueQuestionPossible Cause(s)Suggested Solution(s)
Low or No Disease Incidence Why are my mice not developing EAE symptoms after immunization?1. Suboptimal Immunization: Improper emulsification of the myelin peptide (e.g., MOG35-55, PLP139-151) in Complete Freund's Adjuvant (CFA), incorrect injection volume, or subcutaneous injection into a site with low lymphatic drainage. 2. Peptide Quality: Degradation of the encephalitogenic peptide due to improper storage or handling. 3. Mouse Strain and Age: Use of a mouse strain resistant to the specific peptide-induced EAE or mice that are too young or too old. C57BL/6 and SJL mice are commonly used but have different susceptibilities to various peptides.[1] 4. Pertussis Toxin (PTX) Inactivity: The potency of PTX can vary between lots and can degrade if not stored correctly. PTX is crucial for inducing a strong EAE phenotype with certain antigens.[2]1. Optimize Immunization Technique: Ensure a stable, thick emulsion is formed. A common test is to drop a small amount into water; a stable emulsion will not disperse. Administer the correct volume (typically 100-200 µL) subcutaneously, divided over two sites on the flank. 2. Verify Peptide Integrity: Purchase peptides from a reputable supplier and follow storage instructions carefully. 3. Confirm Mouse Strain and Age: Use mice from a reliable vendor and within the recommended age range (typically 8-12 weeks). 4. Check PTX Potency: Use a fresh lot of PTX and consider titrating the dose to find the optimal concentration for consistent EAE induction.
High Variability in Disease Score Why is there a wide range of clinical scores within the same experimental group?1. Inconsistent Immunization: Variation in the amount of emulsion injected into each mouse. 2. Genetic Drift: Genetic variations within a mouse colony over time can lead to different immune responses. 3. Environmental Stressors: Stress from handling, noise, or changes in housing can affect the immune system and EAE development. 4. Subjective Scoring: Inconsistency in clinical scoring between different observers.1. Standardize Injections: Use precise injection techniques to ensure each mouse receives the same dose. 2. Source Mice Carefully: Obtain mice from a reputable supplier and minimize generational breeding within the facility. 3. Maintain a Stable Environment: Acclimatize mice to their housing for at least one week before the experiment and maintain consistent light/dark cycles, temperature, and low-stress handling. 4. Standardize Scoring: Develop a clear and detailed scoring rubric. Have a primary, blinded observer for all scoring, with periodic checks by a second blinded observer to ensure consistency.
Unexpected this compound Efficacy Why is the this compound not ameliorating EAE symptoms as expected?1. Incorrect Dosing or Timing: The dose of this compound may be too low, or the administration may have started too late in the disease course. 2. Route of Administration: The chosen route (e.g., intravenous, subcutaneous, intraperitoneal) may not be optimal for this compound's therapeutic effect. 3. Peptide Stability: The this compound may be degrading in the vehicle solution before or after administration.1. Optimize Treatment Protocol: Conduct a dose-response study to determine the optimal therapeutic dose of the this compound. Test different treatment initiation time points (e.g., prophylactic vs. at the onset of symptoms). 2. Test Different Administration Routes: Compare the efficacy of different administration routes. 3. Ensure Peptide Stability: Prepare this compound solutions fresh for each injection and use a vehicle that ensures its stability.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of the this compound?

A1: The this compound is an antagonist of the myelin basic protein peptide 85-99 (MBP85-99). It functions by competitively inhibiting the binding of MBP85-99 to the HLA-DR2 molecule on antigen-presenting cells (APCs). By blocking this interaction, the this compound prevents the activation of pathogenic T cells that recognize the MBP85-99 epitope, thereby reducing the autoimmune response that drives EAE.

Q2: Which EAE model is most appropriate for studying the effects of the this compound?

A2: Since J5 is an antagonist for a human MBP peptide binding to a human HLA class II molecule, the most relevant models would be those that utilize humanized mice expressing the HLA-DR2 allele. Alternatively, EAE induced by MBP or its peptides in susceptible mouse strains can be used, although the direct competitive binding aspect would be less specific. EAE induced by PLP139-151 in SJL mice is another model where J5 has been shown to alleviate symptoms, suggesting a broader immunomodulatory effect beyond direct MBP antagonism.

Q3: What are the key cytokines to measure when assessing this compound efficacy?

A3: Key pro-inflammatory cytokines to measure include IFN-γ, IL-17, TNF-α, and GM-CSF, as these are central to EAE pathogenesis.[3][4][5] A successful treatment with this compound would be expected to reduce the levels of these cytokines in the central nervous system and/or in restimulated splenocytes. Additionally, measuring anti-inflammatory cytokines such as IL-10 can provide insights into the induction of regulatory T cell responses, which may contribute to the therapeutic effect.[6]

Q4: How should EAE clinical scores be recorded and analyzed?

A4: EAE clinical scores are typically graded on a scale of 0 to 5, with gradations to account for intermediate symptoms.[7] It is crucial to have a standardized scoring protocol and to blind the observer to the treatment groups to avoid bias. Data should be collected daily for each mouse. For analysis, the mean clinical score for each group can be plotted over time. Key parameters to compare between groups include the day of onset, peak disease score, and cumulative disease score.

ScoreClinical Signs
0 No clinical signs
1 Limp tail
2 Hind limb weakness or ataxia
3 Complete hind limb paralysis
4 Hind limb paralysis and forelimb weakness
5 Moribund or dead

Note: Half points (e.g., 2.5 for paralysis of one hind limb) are often used for more precise scoring.

Experimental Protocols

Protocol 1: Induction of Chronic EAE in C57BL/6 Mice with MOG35-55

This protocol is for inducing a chronic, progressive form of EAE, which is a common model for studying multiple sclerosis.

Materials:

  • Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Pertussis Toxin (PTX)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Female C57BL/6 mice (8-10 weeks old)

Procedure:

  • Preparation of MOG35-55 Emulsion:

    • Dissolve MOG35-55 peptide in sterile PBS to a final concentration of 2 mg/mL.

    • Prepare CFA containing 4 mg/mL of M. tuberculosis.

    • In a sterile glass syringe, mix the MOG35-55 solution and CFA in a 1:1 ratio.

    • Emulsify by repeatedly passing the mixture between two connected syringes until a thick, white emulsion is formed. A stable emulsion will not disperse when a drop is placed in water.

  • Immunization (Day 0):

    • Inject 100-200 µg of MOG35-55 (in 100-200 µL of emulsion) subcutaneously, divided into two sites on the flanks of each mouse.

    • Administer 100-200 ng of PTX in 200 µL of PBS intraperitoneally (i.p.).

  • Second PTX Injection (Day 2):

    • Administer a second dose of 100-200 ng of PTX i.p.

  • Monitoring:

    • Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization, using the scoring table provided above.

    • Also, monitor body weight daily as weight loss is an early indicator of disease.

Protocol 2: Therapeutic Treatment of EAE with this compound

This protocol outlines a general approach for treating established EAE with the this compound. The exact dosage and administration schedule should be optimized for your specific experimental goals.

Materials:

  • EAE-induced mice (from Protocol 1)

  • This compound

  • Sterile vehicle for injection (e.g., PBS)

Procedure:

  • Disease Onset:

    • Begin treatment when mice first show definitive clinical signs of EAE (e.g., a clinical score of 1 or 2).

  • This compound Administration:

    • Prepare a stock solution of this compound in a sterile vehicle. The optimal dose needs to be determined empirically, but a starting point could be in the range of 10-100 µg per mouse per injection.

    • Administer the this compound solution via the desired route (e.g., intravenously or subcutaneously).

    • Continue treatment daily or on an optimized schedule for a defined period (e.g., 7-14 days).

  • Control Groups:

    • Include a control group of EAE mice that receive vehicle injections on the same schedule.

  • Monitoring and Analysis:

    • Continue daily clinical scoring and weight monitoring for all groups.

    • At the end of the experiment, tissues (e.g., spinal cord, brain, spleen) can be collected for histological analysis of inflammation and demyelination, and for ex vivo analysis of T cell responses and cytokine production.

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate comparison between experimental groups.

Table 1: Representative Clinical Score Data for a Peptide Therapy in EAE
Treatment GroupNDay of Onset (Mean ± SEM)Peak Clinical Score (Mean ± SEM)Cumulative Disease Score (Mean ± SEM)
EAE + Vehicle 1011.2 ± 0.53.5 ± 0.345.8 ± 5.2
EAE + Peptide X (10 µg) 1014.1 ± 0.7*2.1 ± 0.2 28.3 ± 3.1
EAE + Peptide X (50 µg) 1016.5 ± 0.9**1.5 ± 0.1 15.7 ± 2.5

Note: This is example data for a generic "Peptide X" and not specific to the this compound. Statistical significance is denoted by asterisks (p < 0.05, **p < 0.01, **p < 0.001) compared to the EAE + Vehicle group.

Table 2: Representative Cytokine Profile from Restimulated Splenocytes
Treatment GroupIFN-γ (pg/mL) (Mean ± SEM)IL-17 (pg/mL) (Mean ± SEM)IL-10 (pg/mL) (Mean ± SEM)
EAE + Vehicle 1250 ± 150850 ± 95150 ± 25
EAE + Peptide X (50 µg) 450 ± 60 275 ± 40420 ± 55**

*Note: This is example data for a generic "Peptide X" and not specific to the this compound. Splenocytes were collected at the study endpoint and restimulated in vitro with the encephalitogenic peptide. Statistical significance is denoted by asterisks (**p < 0.01, **p < 0.001) compared to the EAE + Vehicle group.

Visualizations

Diagram 1: Experimental Workflow for this compound Treatment in EAE

EAE_Workflow cluster_induction EAE Induction Phase cluster_monitoring Monitoring & Treatment Phase cluster_analysis Analysis Phase immunization Day 0: Immunize with MOG35-55/CFA ptx1 Day 0: PTX Injection ptx2 Day 2: PTX Injection monitoring Daily Monitoring: Clinical Score & Weight ptx2->monitoring onset Disease Onset (Score ≥ 1) monitoring->onset treatment This compound or Vehicle Treatment onset->treatment endpoint Study Endpoint treatment->endpoint histology Histology: Inflammation & Demyelination endpoint->histology cytokines Cytokine Analysis endpoint->cytokines

Caption: Workflow for EAE induction, this compound treatment, and subsequent analysis.

Diagram 2: Signaling Pathway of T-Cell Activation and this compound Inhibition

T_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Helper Cell mhc HLA-DR2 tcr T-Cell Receptor (TCR) mhc->tcr Presents Antigen activation T-Cell Activation tcr->activation Signal 1 cytokine Pro-inflammatory Cytokine Production (IFN-γ, IL-17) activation->cytokine Leads to mbp MBP85-99 Peptide mbp->mhc Binds j5 This compound j5->mhc Competitively Inhibits Binding

Caption: this compound competitively inhibits MBP peptide binding to HLA-DR2, preventing T-cell activation.

References

Validation & Comparative

J5 Peptide in Experimental Autoimmune Encephalomyelitis (EAE): A Comparative Guide to Therapeutic Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic validation of J5 peptide and other prominent alternative treatments in the context of Experimental Autoimmune Encephalomyelitis (EAE), the primary animal model for multiple sclerosis (MS). While the this compound is recognized as a Myelin Basic Protein (MBP) antagonist that alleviates EAE by competitively inhibiting the binding of the MBP85-99 peptide to the HLA-DR2 molecule, publicly available quantitative data on its therapeutic efficacy is limited.[1] This guide, therefore, focuses on a detailed comparison of well-documented alternatives: Glatiramer Acetate (B1210297), Fingolimod (B1672674), and TnP peptide, for which robust experimental data are available.

Comparative Efficacy of EAE Treatments

The following tables summarize the quantitative data on the therapeutic effects of Glatiramer Acetate, Fingolimod, and TnP peptide on EAE severity, central nervous system (CNS) inflammation, and demyelination.

Treatment Animal Model EAE Induction Treatment Regimen Mean Maximal Clinical Score (Treated vs. Vehicle) Reduction in Maximal Score (%) Reference
Glatiramer Acetate C57BL/6J MiceMOG35-55 peptide2 mg/mouse every other day (prophylactic)1.5 ± 0.03 vs. 1.6 ± 0.016%[2]
Fingolimod C57BL/6J MiceMOG35-55 peptide0.3 mg/kg every other day (prophylactic, oral)2.1 ± 0.03 vs. 2.6 (vehicle)19%[3]
TnP Peptide C57BL/6J MiceMOG35-55 peptide3 mg/kg every other day (prophylactic, s.c.)0.9 ± 0.03 vs. 1.6 ± 0.0144%[2]
TnP Peptide C57BL/6J MiceMOG35-55 peptide3 mg/kg every other day (prophylactic, oral)1.3 ± 0.09 vs. 2.6 (vehicle)50%[3]

Table 1: Comparison of Therapeutic Efficacy on EAE Clinical Score. This table presents the effect of different treatments on the primary clinical outcome in EAE. A lower mean maximal clinical score indicates a less severe disease course.

Treatment Animal Model EAE Induction Parameter Assessed Reduction in Treated vs. Vehicle (%) Reference
Glatiramer Acetate C57BL/6J MiceMOG35-55 peptideLeukocyte Infiltration (Spinal Cord)24%[2]
Fingolimod C57BL/6J MiceMOG35-55 peptideLeukocyte Infiltration (Spinal Cord)82%[2]
TnP Peptide C57BL/6J MiceMOG35-55 peptideLeukocyte Infiltration (Spinal Cord)55%[2]
TnP Peptide C57BL/6J MiceMOG35-55 peptideDemyelination (Spinal Cord)72-78%[2]

Table 2: Comparison of Histopathological Outcomes. This table highlights the impact of the treatments on the key pathological hallmarks of EAE in the spinal cord.

Treatment Effect on Th1 Cells Effect on Th17 Cells Effect on Regulatory T cells (Tregs) Key Cytokine Modulation Reference
Glatiramer Acetate Shifts response to Th2Suppresses Th17Induces GA-specific Tregs↑ IL-4, IL-10, TGF-β; ↓ IFN-γ, IL-12[4][5]
Fingolimod Sequesters in lymph nodesSequesters in lymph nodesSequesters in lymph nodesReduces pro-inflammatory cytokine entry into CNS[6][7]
TnP Peptide Suppresses accumulation in CNSSuppresses accumulation in CNS (by 60%)Increases percentage in spleen and spinal cordPartially IL-10 dependent[3][8]

Table 3: Immunomodulatory Effects of EAE Treatments. This table summarizes the differential effects of the treatments on key T-cell subsets and cytokine profiles involved in EAE pathogenesis.

Experimental Protocols

Induction of EAE in C57BL/6 Mice

A common protocol for inducing EAE in C57BL/6 mice involves immunization with Myelin Oligodendrocyte Glycoprotein (MOG) peptide 35-55.

  • Antigen Emulsion Preparation : MOG35-55 peptide is emulsified in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

  • Immunization : On day 0, mice are subcutaneously injected with the MOG35-55/CFA emulsion.

  • Pertussis Toxin Administration : Mice receive an intraperitoneal injection of pertussis toxin on day 0 and again 48 hours later. Pertussis toxin acts as an additional adjuvant and facilitates the entry of encephalitogenic T cells into the CNS.

  • Clinical Scoring : Mice are monitored daily for clinical signs of EAE, which are typically scored on a scale of 0 to 5:

    • 0 : No clinical signs.

    • 1 : Limp tail.

    • 2 : Hind limb weakness.

    • 3 : Complete hind limb paralysis.

    • 4 : Hind and forelimb paralysis.

    • 5 : Moribund or dead.

Histopathological Analysis
  • Tissue Collection : At the end of the experiment, mice are euthanized, and spinal cords are collected.

  • Tissue Processing : Spinal cords are fixed in formalin and embedded in paraffin.

  • Staining :

    • Hematoxylin and Eosin (H&E) : To assess inflammatory cell infiltration.

    • Luxol Fast Blue (LFB) : To evaluate the extent of demyelination.

  • Quantification : The stained sections are examined microscopically, and the extent of inflammation and demyelination is scored semi-quantitatively.

Cytokine Analysis
  • Cell Isolation : Splenocytes or CNS-infiltrating mononuclear cells are isolated from treated and control EAE mice.

  • Cell Culture and Stimulation : Cells are cultured in the presence or absence of the immunizing antigen (e.g., MOG35-55).

  • Cytokine Measurement : The levels of various cytokines (e.g., IFN-γ, IL-17, IL-10) in the culture supernatants are measured using techniques such as ELISA or flow cytometry (intracellular cytokine staining).

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key signaling pathways and mechanisms of action for the this compound and the compared alternative treatments.

J5_Peptide_Mechanism cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD4+ T Cell APC APC MHC_II HLA-DR2 TCR T Cell Receptor (TCR) MHC_II->TCR presents to T_Cell T Cell Activation T Cell Activation TCR->Activation MBP_peptide MBP(85-99) Peptide MBP_peptide->MHC_II binds to J5_peptide This compound J5_peptide->MHC_II competitively binds to J5_peptide->Inhibition Inflammation Neuroinflammation & Demyelination Activation->Inflammation Inhibition->TCR Blocks interaction

This compound's Competitive Inhibition Mechanism

Glatiramer_Acetate_Mechanism cluster_APC Antigen Presenting Cell (APC) cluster_TCell T Cell Differentiation GA Glatiramer Acetate MHC_II MHC Class II GA->MHC_II binds to APC APC Th0 Naive T Cell MHC_II->Th0 modulates presentation Th1 Th1 Cell Th0->Th1 Th2 Th2 Cell Th0->Th2 Treg Treg Cell Th0->Treg Cytokines_Th1 IFN-γ, TNF-α (Pro-inflammatory) Th1->Cytokines_Th1 Cytokines_Th2_Treg IL-4, IL-10, TGF-β (Anti-inflammatory) Th2->Cytokines_Th2_Treg Treg->Cytokines_Th2_Treg Bystander_Suppression Bystander Suppression in CNS Cytokines_Th2_Treg->Bystander_Suppression

Glatiramer Acetate's Immunomodulatory Pathway

Fingolimod_Mechanism cluster_LymphNode Lymph Node cluster_Blood Bloodstream Fingolimod Fingolimod Fingolimod_P Fingolimod-P Fingolimod->Fingolimod_P phosphorylated by Sphingosine Kinase 2 S1PR1 S1P1 Receptor Fingolimod_P->S1PR1 binds to Lymphocyte Lymphocyte Blood_Lymphocyte Reduced Lymphocytes Lymphocyte->Blood_Lymphocyte Egress blocked Internalization S1PR1 Internalization & Degradation S1PR1->Internalization induces CNS_Inflammation CNS Inflammation Blood_Lymphocyte->CNS_Inflammation Reduced infiltration Internalization->Lymphocyte traps in lymph node

Fingolimod's Lymphocyte Sequestration Mechanism

TnP_Peptide_Mechanism cluster_ImmuneResponse Immune Response Modulation TnP TnP Peptide DC_Activation Dendritic Cell Activation TnP->DC_Activation Th1_Th17 Th1/Th17 Cell Activation & Migration TnP->Th1_Th17 Microglia_Macrophage Microglia/Macrophage Activation TnP->Microglia_Macrophage Treg_Induction Regulatory T Cell (Treg) Induction TnP->Treg_Induction DC_Activation->Th1_Th17 CNS_Inflammation CNS Inflammation & Demyelination Th1_Th17->CNS_Inflammation Microglia_Macrophage->CNS_Inflammation Treg_Induction->CNS_Inflammation suppresses

TnP Peptide's Multi-Target Immunomodulation

Conclusion

While this compound presents a targeted approach to inhibiting the autoimmune response in EAE by acting as an antagonist for a key myelin peptide, a comprehensive, data-driven comparison with other therapeutic agents is hampered by the limited availability of published quantitative results. In contrast, Glatiramer Acetate, Fingolimod, and TnP peptide have demonstrated significant efficacy in ameliorating EAE through diverse immunomodulatory mechanisms, as supported by extensive experimental data. Glatiramer Acetate and TnP peptide appear to act by shifting the immune response towards an anti-inflammatory and regulatory phenotype, while Fingolimod's primary mechanism involves the sequestration of lymphocytes, preventing their infiltration into the CNS. The direct comparative data available suggests that TnP peptide may offer a more potent reduction in EAE clinical severity compared to Glatiramer Acetate and Fingolimod in the specific experimental settings presented. Further peer-reviewed studies detailing the quantitative therapeutic effects of this compound are necessary to fully assess its potential relative to these and other emerging EAE treatments.

References

Unveiling the Cross-Reactivity Profile of J5 Peptide: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and immunology, understanding the specificity and cross-reactivity of therapeutic peptides is paramount. This guide provides a detailed comparison of the J5 peptide, an antagonist of Myelin Basic Protein (MBP), with related peptides, supported by experimental data and protocols. The focus is on its role in the context of autoimmune diseases, particularly those involving the HLA-DR2 haplotype.

The this compound is a synthetic analog of the immunodominant MBP epitope spanning residues 85-99 (MBP85-99). It is designed to act as an antagonist, competitively inhibiting the binding of the native MBP peptide to the HLA-DR2 molecule, a key event in the pathogenesis of autoimmune diseases like Multiple Sclerosis (MS). This competitive inhibition is a critical aspect of its therapeutic potential, and understanding its cross-reactivity with other myelin peptides and microbial mimics is essential for predicting its efficacy and potential off-target effects.

Comparative Analysis of Peptide Binding and T-Cell Response

The following tables summarize quantitative data from studies assessing the binding of various peptides to HLA-DR2 and their subsequent effect on T-cell activation. These comparisons highlight the relative potency of the this compound and its analogues in modulating the immune response.

Table 1: Competitive Binding of Peptides to HLA-DR2

This table presents the concentration of peptides required to inhibit 50% (IC50) of the binding of a labeled MBP85-99 peptide to the HLA-DR2 molecule. Lower IC50 values indicate higher binding affinity.

PeptideSequenceIC50 (nM)Source
MBP 85-99 ENPVVHFFKNIVTPR5[1]
J5 Not SpecifiedNot Directly Measured[2]
S18 Not SpecifiedNot Directly Measured[2]
PLP 40-60 Not Specified200[1]
PLP 95-116 Not Specified1,480[1]
DQw6 43-58 Not Specified70[1]

Table 2: Antagonistic Activity and T-Cell Proliferation

This table showcases the ability of J5 and a related peptide, S18, to inhibit the binding of biotinylated MBP(85-99) to soluble HLA-DR2b and to suppress the proliferation of an MBP(85-99)-reactive T-cell clone (Ob.1A12).

Antagonist PeptideMolar Ratio (Antagonist:MBP85-99)Inhibition of MBP85-99 Binding to HLA-DR2b (%)Suppression of Ob.1A12 T-Cell Proliferation (%)Source
J5 10:1~55%~40%[2][3]
S18 10:1~70%~65%[2][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used to assess peptide cross-reactivity.

T-Cell Proliferation Assay

This assay measures the extent to which a peptide can stimulate or inhibit the proliferation of a specific T-cell clone.

Objective: To determine the effect of antagonist peptides (e.g., J5, S18) on the proliferation of MBP(85-99)-reactive T-cells.

Cell Line: Ob.1A12, a CD4+ T-cell clone derived from an MS patient that recognizes MBP(85-99) in the context of HLA-DR2b.[3]

Antigen Presenting Cells (APCs): Irradiated MGAR cells, which express HLA-DR2b.[3]

Protocol:

  • APC Pulsing: Irradiate MGAR cells and pulse them with the agonist peptide MBP(85-99).

  • Co-culture: Co-culture the pulsed MGAR cells with the Ob.1A12 T-cell clone.

  • Antagonist Addition: Add increasing concentrations of the antagonist peptides (J5 or S18) or a control scrambled peptide to the co-culture.

  • Incubation: Incubate the culture for a period sufficient to allow for T-cell proliferation (typically 48-72 hours).

  • Proliferation Measurement: Measure T-cell proliferation by assessing the incorporation of a labeled nucleotide (e.g., [3H]-thymidine) or using a dye dilution assay (e.g., CFSE).

  • Data Analysis: Express the results as a percentage of suppression of proliferation compared to the control culture without the antagonist peptide.[3]

Visualizing Molecular Interactions and Workflows

Diagrams are provided to illustrate the key molecular pathways and experimental setups described.

TCR_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell pMHC Peptide-MHC Complex (e.g., MBP85-99/HLA-DR2) TCR T-Cell Receptor (TCR) pMHC->TCR Binding Lck Lck TCR->Lck Recruitment & Phosphorylation of ITAMs CD4 CD4 CD4->Lck ZAP70 ZAP-70 Lck->ZAP70 Recruitment & Activation LAT_SLP76 LAT/SLP-76 ZAP70->LAT_SLP76 Phosphorylation PLCg1 PLCγ1 LAT_SLP76->PLCg1 Activation Downstream Downstream Signaling (Ca2+ flux, MAPK, NF-κB) PLCg1->Downstream Activation T-Cell Activation (Proliferation, Cytokine Release) Downstream->Activation TCell_Proliferation_Assay cluster_Preparation Preparation cluster_Assay Assay cluster_Measurement Measurement APCs Irradiate APCs (MGAR cells) Peptide Pulse with MBP85-99 Peptide APCs->Peptide CoCulture Co-culture APCs and T-Cells Peptide->CoCulture TCells Prepare T-Cells (Ob.1A12 clone) TCells->CoCulture Antagonist Add J5 or S18 (Antagonist) CoCulture->Antagonist Incubate Incubate (48-72h) Antagonist->Incubate Measure Measure Proliferation ([3H]-thymidine or CFSE) Incubate->Measure

References

Assessing the Long-Term Effects of J5 Peptide Treatment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the complexities of autoimmune and inflammatory diseases, particularly multiple sclerosis (MS), understanding the long-term implications of novel therapeutic approaches is paramount. This guide provides a detailed comparison of J5 peptide treatment, a myelin basic protein (MBP) antagonist, with established long-term therapies for relapsing-remitting multiple sclerosis (RRMS). The information is based on available preclinical and early-phase clinical data for MBP-related peptides and extensive long-term data for approved MS treatments.

Mechanism of Action: this compound and Myelin Basic Protein Antagonists

This compound is an inhibitor of Myelin Basic Protein (MBP) that functions by competitively blocking the binding of the MBP85-99 peptide fragment to the human leukocyte antigen (HLA)-DR2 molecule. This interaction is a critical step in the autoimmune cascade believed to contribute to the pathology of multiple sclerosis. By preventing the presentation of this myelin autoantigen to T-cells, J5 and similar MBP peptide antagonists aim to modulate the inflammatory response against the myelin sheath.

Early clinical studies on synthetic MBP peptides have explored their potential to induce immunological tolerance. For instance, a Phase I clinical trial involving the intrathecal and intravenous administration of the MBP75-95 peptide to MS patients demonstrated good tolerance and an ability to neutralize free anti-MBP antibodies in the cerebrospinal fluid (CSF) without adverse neurological effects.[1] Another synthetic peptide, MBP8298 (corresponding to amino acids 82-98 of human MBP), was evaluated in a 24-month, placebo-controlled Phase II trial for progressive MS.[2] This study showed a significant delay in disease progression in a subgroup of patients with specific HLA haplotypes (DR2 and/or DR4), with long-term follow-up indicating a median time to progression of 78 months for the treated group compared to 18 months for the placebo group.[2]

However, not all MBP-related peptide therapies have shown promise. A Phase II trial of an altered peptide ligand, CGP77116 (based on MBP amino acids 83-99), was halted due to poor tolerability and exacerbations of MS in some participants, highlighting the potential for some peptide-based immunotherapies to worsen the disease.[3]

J5_Peptide_Mechanism_of_Action cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell APC Antigen Presenting Cell HLA-DR2 HLA-DR2 TCR T-Cell Receptor (TCR) HLA-DR2->TCR Presents Antigen MBP_Peptide MBP (85-99) Peptide MBP_Peptide->HLA-DR2 Binds to T_Cell T-Cell Inflammatory_Response Pro-inflammatory Cytokine Release & T-Cell Activation TCR->Inflammatory_Response Activates J5_Peptide This compound J5_Peptide->HLA-DR2 Competitively Inhibits Binding Demyelination Demyelination & Axonal Damage Inflammatory_Response->Demyelination Leads to

Proposed mechanism of action for this compound.

Preclinical Data in Experimental Autoimmune Encephalomyelitis (EAE)

Experimental Autoimmune Encephalomyelitis (EAE) is a widely used animal model for MS. Studies using myelin oligodendrocyte glycoprotein (B1211001) (MOG), proteolipid protein (PLP), or MBP peptides to induce EAE in mice have been instrumental in the preclinical evaluation of potential MS therapies.[4][5][6][7]

A recent preclinical study on a novel synthetic peptide, TnP, demonstrated its efficacy in a MOG-induced EAE model in C57BL/6 mice. When administered subcutaneously, TnP was more effective than the approved MS drug glatiramer acetate (B1210297) in improving clinical signs of EAE and preventing weight loss.[8] Oral administration of TnP was also shown to be more effective than fingolimod (B1672674) in controlling the disease.[8]

Table 1: Comparative Efficacy of TnP Peptide in EAE Mouse Model
Treatment GroupMean Maximal Clinical Score (± SEM)Day of Onset (approx.)
Vehicle (Saline)2.3 ± 0.0911
TnP (3 mg/kg, s.c.)Significantly lower than vehicleDelayed
Glatiramer Acetate (2 mg/mouse, s.c.)Higher than TnPSimilar to vehicle
TnP (3 mg/kg, oral)Significantly lower than vehicleDelayed
Fingolimod (0.3 mg/kg, oral)Higher than oral TnPSimilar to vehicle

Data adapted from a study on TnP peptide in a preclinical mouse model.[8]

Long-Term Efficacy of Approved MS Therapies (Human Data)

A direct long-term comparison of this compound with currently approved MS therapies is not possible due to the early stage of this compound research. However, extensive long-term data is available for several established treatments for RRMS. These therapies work through different mechanisms, such as immunomodulation, sequestration of lymphocytes, or depletion of specific immune cells.

Table 2: Long-Term Efficacy of Interferon-beta in RRMS
Study DurationKey Efficacy Outcomes
Up to 25 yearsSustained reduction in relapse rates and delays in disability onset.[9] Each additional 5 years on treatment correlated to a 13% lower risk of relapse.[10]
4.7 ± 3.7 yearsMean time to first on-therapy relapse: 5.58 years; Annualized Relapse Rate (ARR): 0.30.[11]
Table 3: Long-Term Efficacy of Glatiramer Acetate in RRMS
Study DurationKey Efficacy Outcomes
Up to 7 years48% of patients remained relapse-free; 88% did not experience 6-month confirmed disability worsening.[12]
Up to 35 months32% reduction in relapse rate compared to placebo.[13]
Table 4: Long-Term Efficacy of Fingolimod in RRMS
Study DurationKey Efficacy Outcomes
Up to 10 yearsLower disability progression in patients with higher exposure to the drug.[14]
Up to 4 yearsContinuous treatment led to lower ARR and reduced brain volume loss compared to switching from placebo.[15]
32 months (mean)77.7% of patients remained relapse-free; 90.3% did not experience disability progression.[16]
Table 5: Long-Term Efficacy of Natalizumab in RRMS
Study DurationKey Efficacy Outcomes
Up to 15 yearsSignificant and sustained reduction in ARR.[17]
59.4 months (median)93% reduction in ARR in the first year of treatment.[18]
5 yearsStable Expanded Disability Status Scale (EDSS) scores and consistently low relapse rates.[19]
Table 6: Long-Term Efficacy of Ocrelizumab in RRMS
Study DurationKey Efficacy Outcomes
Up to 10 years76.6% of patients were free from 48-week confirmed disability progression. Early treatment initiation led to a significantly lower risk of disability progression.[20]
Up to 9 yearsMaintained high efficacy, with patients treated from the beginning faring better than those who switched from interferon-beta.[21]

Experimental Protocols

Induction of Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice

This protocol is a generalized representation based on common methodologies for inducing EAE to model chronic MS.

  • Antigen Emulsion Preparation : Emulsify Myelin Oligodendrocyte Glycoprotein 35-55 (MOG35-55) peptide in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis. The final concentration of MOG35-55 is typically 1-2 mg/mL and M. tuberculosis at 4-5 mg/mL.

  • Immunization : On day 0, inject female C57BL/6 mice (8-12 weeks old) subcutaneously at two sites on the flank with 100 µL of the MOG35-55/CFA emulsion per site (total of 200 µg of MOG35-55 and 400 µg of M. tuberculosis per mouse).

  • Pertussis Toxin Administration : Administer 200 ng of pertussis toxin in phosphate-buffered saline (PBS) intraperitoneally on day 0 and day 2 post-immunization.[4][6]

  • Clinical Scoring : Monitor mice daily for clinical signs of EAE starting from day 7 post-immunization. Score the disease severity on a scale of 0 to 5:[8]

    • 0: No clinical signs

    • 1: Limp tail

    • 2: Impaired righting reflex or hind limb weakness

    • 3: Partial hind limb paralysis

    • 4: Complete hind limb paralysis

    • 5: Moribund or death

  • Treatment Administration : The therapeutic agent (e.g., this compound) or vehicle control is administered according to the specific study design (e.g., prophylactically from day 0 or therapeutically after disease onset). Dosing and route of administration (e.g., subcutaneous, oral) are key variables.[8]

  • Data Collection : Record daily clinical scores and body weight for each mouse for the duration of the experiment (typically 30 days).[8]

EAE_Experimental_Workflow Start Day 0 Immunization Immunize Mice with MOG35-55/CFA Emulsion (Subcutaneous) Start->Immunization PTX_1 Administer Pertussis Toxin (Intraperitoneal) Immunization->PTX_1 Treatment Treatment Administration (e.g., this compound or Vehicle) Prophylactic or Therapeutic Regimen Immunization->Treatment Day_2 Day 2 PTX_1->Day_2 PTX_2 Administer Pertussis Toxin (Intraperitoneal) Day_2->PTX_2 Monitoring_Start Day 7-30 PTX_2->Monitoring_Start Daily_Monitoring Daily Monitoring: - Clinical Score (0-5) - Body Weight Monitoring_Start->Daily_Monitoring Data_Analysis Data Analysis and Comparison of Groups Daily_Monitoring->Data_Analysis Treatment->Data_Analysis

Generalized workflow for EAE induction and treatment.

Conclusion

The therapeutic strategy behind this compound and other MBP antagonists, which involves inducing antigen-specific tolerance, holds theoretical appeal for treating autoimmune diseases like MS. Early-phase clinical trials of some MBP peptides have shown promise in terms of safety and potential efficacy in specific patient populations.[1][2] Preclinical data from analogous peptides further support the potential of this approach.[8]

However, the long-term efficacy and safety of this compound in a broad MS population remain to be established through larger, long-term clinical trials. In contrast, a range of disease-modifying therapies with diverse mechanisms of action have demonstrated significant and sustained long-term benefits in reducing relapse rates and slowing disability progression in RRMS patients.[9][11][12][15][19][20] These approved therapies provide a high benchmark against which novel treatments like this compound will be compared. Future research should focus on head-to-head trials to clearly delineate the comparative long-term efficacy and safety profile of MBP peptide antagonists against the current standards of care.

References

Validating the In Vivo Mechanism of Action of J5 Peptide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo mechanism of action of the J5 peptide against established treatments for autoimmune diseases, specifically focusing on experimental autoimmune encephalomyelitis (EAE), a widely used animal model for multiple sclerosis. The data presented herein is intended to offer an objective overview to inform further research and drug development efforts.

At a Glance: this compound vs. Alternatives in E.A.E. Models

FeatureThis compoundGlatiramer Acetate (Copaxone)Daclizumab (Zenapax)Teriflunomide (B560168) (Aubagio)
Primary Mechanism Competitive inhibitor of MBP85-99 binding to HLA-DR2Mimics myelin basic protein, induces Th2/Treg cellsBlocks high-affinity IL-2 receptor (CD25)Inhibits de novo pyrimidine (B1678525) synthesis
Effect on EAE Clinical Score Suppression of EAE induced by MBP85-99 or PLP139-151Significant reduction in clinical scoresReduction in brain inflammation and clinical signsAmeliorates EAE disease severity
Key Immunomodulatory Effects Induction of Th2 cytokines (IL-4, IL-10)Shifts cytokine profile to anti-inflammatory (IL-10, TGF-β), promotes neurotrophic factorsExpansion of CD56bright NK cells, reduction of activated T cellsReduces infiltration of T cells, NK cells, and macrophages into the CNS
Effect on Lymphocyte Proliferation Likely reduces proliferation of MBP-specific T cellsInhibits T cell response to myelin antigensInhibits activated T cell survivalCytostatic effect on proliferating T and B lymphocytes

In-Depth In Vivo Performance Comparison

This compound

The this compound is an antagonist of Myelin Basic Protein (MBP), a key autoantigen in multiple sclerosis. It functions by competitively inhibiting the binding of the immunodominant MBP85-99 fragment to the HLA-DR2 molecule, thereby preventing the activation of pathogenic T cells.

In Vivo Efficacy in EAE Models: Studies in humanized mice with EAE induced by either MBP85-99 or proteolipid protein (PLP) 139–151 have demonstrated that treatment with this compound can suppress the clinical signs of the disease. This suppression is associated with a shift in the immune response towards an anti-inflammatory Th2 phenotype, characterized by the increased production of cytokines such as Interleukin-4 (IL-4) and Interleukin-10 (IL-10).

Glatiramer Acetate (Copaxone)

Glatiramer Acetate is a synthetic polypeptide composed of four amino acids found in myelin basic protein. Its mechanism of action is multifaceted, involving both competition with myelin antigens for MHC binding and the induction of regulatory T cells.

In Vivo Efficacy in EAE Models: Glatiramer Acetate has been shown to be highly effective in suppressing EAE in various animal models[1]. Treatment leads to a significant reduction in clinical scores and is associated with a shift from a pro-inflammatory Th1 to an anti-inflammatory Th2/Th3 cytokine profile, with increased secretion of IL-10 and TGF-β[1]. Furthermore, it has been shown to promote the expression of neurotrophic factors in the brain[2]. In one study, daily injections of Glatiramer Acetate in a chronic EAE model resulted in a mean clinical score that was significantly lower (P < 0.0001) than in untreated mice during the disease phase (days 10-30)[3].

Daclizumab (Zenapax)

Daclizumab is a humanized monoclonal antibody that targets the alpha subunit of the high-affinity Interleukin-2 receptor (CD25), which is expressed on activated T cells.

In Vivo Efficacy in EAE Models: In vivo studies have demonstrated that Daclizumab treatment leads to a significant expansion of CD56bright natural killer (NK) cells, which are thought to play a regulatory role in the immune system[4]. This expansion of NK cells is correlated with a reduction in brain inflammation and a decline in circulating CD4+ and CD8+ T cells. The therapeutic effect is believed to be mediated by the enhanced ability of these NK cells to kill activated T cells.

Teriflunomide (Aubagio)

Teriflunomide is an oral immunomodulatory drug that inhibits the mitochondrial enzyme dihydroorotate (B8406146) dehydrogenase, a key enzyme in the de novo synthesis of pyrimidines. This inhibition has a cytostatic effect on rapidly dividing cells, including activated T and B lymphocytes.

In Vivo Efficacy in EAE Models: In the Dark Agouti rat model of EAE, daily oral administration of teriflunomide (10 mg/kg) from the onset of disease significantly attenuated the levels of spinal cord-infiltrating T cells, NK cells, macrophages, and neutrophils. This was accompanied by a reduction in neurological deficit scores compared to vehicle-treated animals. Studies have shown that teriflunomide can ameliorate EAE severity by reducing inflammation, demyelination, and axonal loss in the central nervous system.

Signaling Pathways and Experimental Workflows

J5_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T Helper Cell HLA-DR2 HLA-DR2 TCR TCR HLA-DR2->TCR Presents to Activation Activation TCR->Activation Triggers Th2_Differentiation Th2_Differentiation Activation->Th2_Differentiation Leads to Cytokine_Production Cytokine_Production Th2_Differentiation->Cytokine_Production Results in IL-4 IL-4 Cytokine_Production->IL-4 IL-10 IL-10 Cytokine_Production->IL-10 MBP85-99 MBP85-99 MBP85-99->HLA-DR2 Binds to J5_Peptide J5_Peptide J5_Peptide->HLA-DR2 Competitively Inhibits Binding

Caption: this compound's proposed mechanism of action.

EAE_Experimental_Workflow Start Start Animal_Model Select Animal Model (e.g., C57BL/6 Mice) Start->Animal_Model EAE_Induction Induce EAE (e.g., MOG35-55 peptide + CFA + Pertussis Toxin) Animal_Model->EAE_Induction Treatment_Groups Randomize into Treatment Groups (Vehicle, J5, Alternatives) EAE_Induction->Treatment_Groups Treatment_Administration Administer Treatment (e.g., Daily Subcutaneous Injections) Treatment_Groups->Treatment_Administration Monitoring Daily Monitoring (Clinical Score, Body Weight) Treatment_Administration->Monitoring Endpoint Endpoint Analysis (e.g., Day 28 post-induction) Monitoring->Endpoint Tissue_Harvest Harvest Tissues (Spleen, CNS) Endpoint->Tissue_Harvest Analysis Analyze Samples (Flow Cytometry, ELISA, Histology) Tissue_Harvest->Analysis Data_Comparison Compare Data Between Groups Analysis->Data_Comparison End End Data_Comparison->End

Caption: General experimental workflow for in vivo validation.

Detailed Experimental Protocols

Experimental Autoimmune Encephalomyelitis (EAE) Induction
  • Animal Model: Female C57BL/6 mice, 8-12 weeks old.

  • Induction Agent: Myelin Oligodendrocyte Glycoprotein (MOG)35-55 peptide emulsified in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

  • Procedure:

    • On day 0, mice are immunized subcutaneously with the MOG35-55/CFA emulsion at two sites on the flank.

    • On day 0 and day 2, mice receive an intraperitoneal injection of Pertussis Toxin.

  • Clinical Scoring: Mice are monitored daily for clinical signs of EAE and scored on a scale of 0-5:

    • 0: No clinical signs

    • 1: Limp tail

    • 2: Hind limb weakness

    • 3: Hind limb paralysis

    • 4: Hind and forelimb paralysis

    • 5: Moribund or dead

Treatment Administration
  • This compound: Prophylactic treatment with daily subcutaneous injections starting from the day of immunization.

  • Glatiramer Acetate: Daily subcutaneous injections initiated either prophylactically or therapeutically at the onset of clinical signs.

  • Daclizumab: Administered intravenously or subcutaneously, with treatment initiated before or at the time of EAE induction.

  • Teriflunomide: Administered orally on a daily basis, starting from the day of immunization or at the onset of disease.

In Vivo Assays
  • Lymphocyte Proliferation Assay: Spleen and lymph node cells are harvested at the end of the experiment and restimulated in vitro with the respective autoantigen (e.g., MOG35-55). Proliferation is measured by [3H]-thymidine incorporation or by flow cytometry using proliferation dyes like CFSE.

  • Cytokine Analysis: Serum levels of cytokines (e.g., IFN-γ, IL-4, IL-10, IL-17) are quantified using ELISA. Intracellular cytokine staining followed by flow cytometry can be performed on isolated immune cells.

  • Flow Cytometry: Single-cell suspensions from the spleen, lymph nodes, and central nervous system are stained with fluorescently labeled antibodies to identify and quantify different immune cell populations (e.g., CD4+ T cells, CD8+ T cells, B cells, NK cells, macrophages).

  • Histology: Spinal cords are harvested, fixed, and sectioned. Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess immune cell infiltration and with Luxol fast blue (LFB) to evaluate demyelination.

References

J5 Peptide vs. MOG Peptides in Multiple Sclerosis Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of multiple sclerosis (MS) research, animal models are indispensable for understanding disease pathogenesis and evaluating potential therapeutics. Experimental Autoimmune Encephalomyelitis (EAE) stands as the most widely used model, induced by immunizing susceptible animals with myelin-derived antigens. Among the array of peptides utilized for this purpose, Myelin Oligodendrocyte Glycoprotein (B1211001) (MOG) peptides are a cornerstone for inducing a chronic, progressive form of EAE that mimics many aspects of human MS. Conversely, the J5 peptide, an antagonist of Myelin Basic Protein (MBP), represents a therapeutic approach aimed at mitigating the autoimmune response. This guide provides a head-to-head comparison of these two critical tools in MS research, detailing their applications, mechanisms of action, and the experimental data that underpins their use.

At a Glance: this compound vs. MOG Peptides

FeatureThis compound (MBP Antagonist)MOG Peptides (e.g., MOG35-55)
Primary Use Therapeutic intervention in EAE modelsInduction of EAE to model MS
Mechanism of Action Competitively inhibits the binding of MBP85-99 to HLA-DR2, thereby suppressing the activation of MBP-specific T cells.[1]Mimics a key epitope of MOG, leading to the activation of MOG-specific autoreactive T cells and subsequent autoimmune attack on the central nervous system (CNS).[2][3]
Application in EAE Alleviates EAE induced by proteolipid protein (PLP) or MBP peptides.[1] Notably, MBP-derived peptides have been shown to be ineffective in treating EAE induced solely by MOG peptides.[4]Induces a chronic, non-remitting EAE in C57BL/6 mice, a model that closely resembles the progressive stages of MS.
Target Cell Population Primarily targets and modulates the response of MBP-specific T helper cells.Primes and activates MOG-specific T helper cells (Th1 and Th17), which are key drivers of CNS inflammation and demyelination.

Experimental Data: A Tale of Two Roles

A direct quantitative comparison of the "performance" of this compound and MOG peptides is not scientifically appropriate as they serve opposing functions in MS research. MOG peptides are pathogenic inducers of disease, while the this compound is a therapeutic candidate. The following tables summarize key quantitative data related to their respective applications.

Table 1: Efficacy of MOG Peptides in EAE Induction
ParameterTypical Value/Observation in MOG35-55-induced EAE (C57BL/6 mice)
Disease Onset 9-14 days post-immunization
Peak Clinical Score 2.5 - 3.5 (on a 0-5 scale)
Disease Course Chronic, non-remitting paralysis
Histopathology Significant inflammatory cell infiltration and demyelination in the spinal cord
Key Immune Mediators Predominantly CD4+ T cells (Th1 and Th17 phenotypes)
Table 2: Therapeutic Potential of Myelin-Based Peptides in EAE

While specific quantitative data for the this compound in a MOG-induced EAE model is not available due to its ineffectiveness in this context, data from studies using other myelin peptides as therapeutics in relevant EAE models can provide insight into the potential of this approach. For instance, in a model of EAE induced by a combination of MOG and MBP, treatment with an MBP-derived peptide demonstrated a significant, albeit dose-dependent, reduction in clinical scores.

Treatment Group (in MOG + MBP induced EAE)Mean Peak Clinical ScoreReference
PBS Control~3.5
MBP Ac1-11[4Y] (125 nmol)Reduced vs. PBS, but less effective than combination therapy
MOG 41-60 + MBP Ac1-11[4Y] (125 nmol each)Significant reduction in clinical scores vs. PBS

It is crucial to note that the efficacy of MBP peptides is context-dependent and they do not ameliorate disease induced solely by MOG.

Experimental Protocols

Protocol for MOG35-55-Induced EAE in C57BL/6 Mice

This protocol is a standard method for inducing a chronic model of MS.

Materials:

  • MOG35-55 peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Pertussis toxin (PTX)

  • Sterile PBS

  • Female C57BL/6 mice (8-12 weeks old)

Procedure:

  • Antigen Emulsion Preparation: Emulsify MOG35-55 peptide in CFA at a final concentration of 1-2 mg/mL.

  • Immunization (Day 0): Subcutaneously inject 100-200 µL of the MOG35-55/CFA emulsion over two sites on the flank of each mouse.

  • Pertussis Toxin Administration: On day 0 and day 2 post-immunization, administer 200-300 ng of PTX intraperitoneally.

  • Clinical Scoring: Monitor mice daily for clinical signs of EAE using a standardized 0-5 scale:

    • 0: No clinical signs

    • 1: Limp tail

    • 2: Hind limb weakness

    • 3: Complete hind limb paralysis

    • 4: Hind limb and forelimb paralysis

    • 5: Moribund or dead

Protocol for Therapeutic Administration of a Myelin Peptide Antagonist (General Framework)

This protocol provides a general framework for evaluating the therapeutic efficacy of a peptide like J5 in a relevant EAE model (e.g., induced by PLP or MBP).

Materials:

  • Therapeutic peptide (e.g., this compound)

  • Vehicle (e.g., sterile PBS)

  • EAE-induced mice exhibiting clinical signs

Procedure:

  • EAE Induction: Induce EAE using the appropriate myelin peptide (e.g., PLP139-151 or MBP85-99) and adjuvant as per established protocols.

  • Treatment Initiation: Once mice develop clinical signs of EAE (e.g., score of 1 or 2), begin therapeutic administration.

  • Peptide Administration: Administer the therapeutic peptide (e.g., J5) at a predetermined dose and route (e.g., intravenously or subcutaneously). The dosing schedule can vary (e.g., daily or every other day).

  • Control Group: Administer the vehicle alone to a control group of EAE-induced mice.

  • Clinical Monitoring: Continue daily clinical scoring to assess the effect of the treatment on disease progression and severity.

Signaling Pathways and Experimental Workflows

To visualize the distinct roles of MOG peptides and the this compound, the following diagrams illustrate their involvement in the context of EAE.

MOG_Peptide_EAE_Induction cluster_periphery Periphery cluster_cns Central Nervous System (CNS) MOG_Peptide MOG Peptide (e.g., MOG35-55) APC Antigen Presenting Cell (APC) MOG_Peptide->APC Uptake & Presentation Naive_T_Cell Naive CD4+ T Cell APC->Naive_T_Cell Antigen Presentation (MHC-II) Activated_T_Cell Activated Autoreactive T Cell (Th1/Th17) Naive_T_Cell->Activated_T_Cell Activation & Differentiation BBB Blood-Brain Barrier Activated_T_Cell->BBB Migration Inflammation Inflammation & Demyelination Activated_T_Cell->Inflammation Microglia Microglia (Resident APC) BBB->Microglia Reactivation Myelin_Sheath Myelin Sheath (Oligodendrocyte) Microglia->Inflammation Inflammation->Myelin_Sheath Attack

Caption: MOG peptide-mediated induction of EAE.

J5_Peptide_Therapeutic_Action cluster_interaction T Cell Activation Site MBP_Peptide MBP Peptide (e.g., MBP85-99) APC_MHC APC with MHC-II MBP_Peptide->APC_MHC Binds J5_Peptide This compound (MBP Antagonist) J5_Peptide->APC_MHC Competitively Binds T_Cell MBP-specific CD4+ T Cell APC_MHC->T_Cell Presents Antigen No_Activation T Cell Anergy/ Suppression T_Cell->No_Activation Inhibition of Activation

Caption: Mechanism of action of the this compound.

Conclusion

This compound and MOG peptides occupy distinct and non-overlapping niches in the MS research toolkit. MOG peptides are indispensable for inducing a robust and clinically relevant model of chronic MS in mice, enabling the study of disease mechanisms and the screening of potential therapeutics. In contrast, the this compound, as an MBP antagonist, represents a specific therapeutic strategy aimed at inducing antigen-specific tolerance. The clear distinction in their mechanisms and applications underscores the importance of selecting the appropriate peptide for the specific research question at hand. While a direct performance comparison is not feasible, understanding their individual characteristics and the experimental contexts in which they excel is paramount for advancing our understanding and treatment of multiple sclerosis.

References

The Quest for Neutralizing Sepsis: A Comparative Guide to Anti-Endotoxin Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of sepsis therapeutics, the reproducibility of experimental results is paramount. This guide provides a comparative analysis of prominent anti-endotoxin peptides, offering insights into their efficacy, mechanisms of action, and the experimental protocols that underpin these findings. While the term "J5 peptide" is commonly associated with the lipopolysaccharide (LPS) derived from a mutant E. coli strain used in sepsis research and vaccine development, it does not refer to a specific therapeutic peptide. This guide will, therefore, focus on well-documented anti-endotoxin peptides that represent promising avenues for sepsis treatment.

Sepsis, a life-threatening organ dysfunction caused by a dysregulated host response to infection, remains a significant global health challenge. A key trigger of sepsis, particularly in infections with Gram-negative bacteria, is the release of endotoxins, also known as lipopolysaccharides (LPS). The lipid A portion of LPS is a potent activator of the innate immune system, leading to a cascade of inflammatory responses that can culminate in septic shock and multiple organ failure. Consequently, the development of agents that can neutralize endotoxins is a critical area of research.

This guide delves into the experimental data surrounding various anti-endotoxin peptides, providing a framework for comparing their performance and understanding the methodologies used to evaluate their efficacy.

Comparative Efficacy of Anti-Endotoxin Peptides

The ability of a peptide to neutralize LPS is a critical determinant of its potential as a sepsis therapeutic. This is often assessed by measuring the inhibition of pro-inflammatory cytokine production, such as Tumor Necrosis Factor-alpha (TNF-α), in immune cells stimulated with LPS. The following table summarizes the LPS-neutralizing activity of several well-characterized peptides.

Peptide/Peptide ClassSource/TypeTarget BacteriaKey FindingsReference
Polymyxin B (PMB) Paenibacillus polymyxaGram-negativeHigh affinity for Lipid A, effectively neutralizes LPS. However, significant nephrotoxicity and neurotoxicity limit its systemic use.[1][1]
Bactericidal/Permeability-Increasing Protein (BPI) and its fragments Human neutrophilsGram-negativeBinds to and neutralizes LPS, exhibits bactericidal activity. Recombinant forms and fragments have been investigated in clinical trials.[2]
Limulus Anti-LPS Factor (LALF) and its derivatives Horseshoe crabGram-negativePotent LPS-neutralizing activity. Synthetic peptides derived from LALF have been developed to enhance efficacy and reduce toxicity.[3][3]
Cecropin-Melittin Hybrids (e.g., MBI-27, MBI-28) SyntheticBroad-spectrumExhibit both antimicrobial and anti-endotoxin activities. Modifications aim to improve the therapeutic index.
Synthetic Anti-LPS Peptides (SALPs) SyntheticGram-negativeDesigned to specifically bind and neutralize LPS with high affinity, often with reduced toxicity compared to natural peptides.
Pro9-3 Synthetic 9-meric peptideGram-negativeDemonstrates both potent antibacterial and LPS-neutralizing activities in vitro and in a mouse model of endotoxemia.

Experimental Protocols: A Closer Look

The reproducibility of findings related to anti-endotoxin peptides is critically dependent on standardized and well-documented experimental protocols. Below are detailed methodologies for key experiments cited in the evaluation of these peptides.

In Vitro LPS Neutralization Assay

This assay is fundamental to assessing a peptide's ability to inhibit the inflammatory response induced by LPS.

  • Cell Culture: Human or murine macrophage cell lines (e.g., RAW 264.7) or primary peripheral blood mononuclear cells (PBMCs) are cultured in appropriate media.

  • LPS Stimulation: Cells are stimulated with a known concentration of LPS (e.g., from E. coli O111:B4 or a J5 mutant strain) in the presence or absence of varying concentrations of the test peptide.

  • Incubation: The cells are incubated for a specific period (e.g., 4-24 hours) to allow for cytokine production.

  • Cytokine Measurement: The concentration of a pro-inflammatory cytokine, typically TNF-α or Interleukin-6 (IL-6), in the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The percentage of cytokine inhibition by the peptide is calculated relative to the LPS-only control. The IC50 (the concentration of peptide required to inhibit 50% of the cytokine production) is often determined.

Limulus Amebocyte Lysate (LAL) Assay

The LAL assay is a highly sensitive method for the detection and quantification of endotoxin (B1171834). It can be used to assess the direct binding and neutralization of LPS by a peptide.

  • Sample Preparation: The test peptide is incubated with a known amount of LPS.

  • LAL Reagent: The peptide-LPS mixture is then added to the LAL reagent, which is derived from the blood of the horseshoe crab.

  • Chromogenic Reaction: In the presence of free LPS, a series of enzymatic reactions is initiated, leading to the development of a colored product.

  • Measurement: The intensity of the color, which is proportional to the amount of un-neutralized LPS, is measured using a spectrophotometer.

  • Quantification: The endotoxin level is quantified by comparing the results to a standard curve.

In Vivo Murine Model of Endotoxemia

Animal models are crucial for evaluating the in vivo efficacy and safety of anti-endotoxin peptides.

  • Animal Model: Typically, mice (e.g., C57BL/6) are used.

  • Endotoxin Challenge: A lethal or sub-lethal dose of LPS is administered intraperitoneally (i.p.) or intravenously (i.v.).

  • Peptide Administration: The test peptide is administered before, simultaneously with, or after the LPS challenge.

  • Monitoring: The animals are monitored for survival, clinical signs of sepsis (e.g., lethargy, piloerection), and body temperature.

  • Cytokine Analysis: Blood samples can be collected at various time points to measure systemic cytokine levels.

  • Ethical Considerations: All animal experiments must be conducted in accordance with approved animal care and use protocols.

Visualizing the Pathways and Processes

To better understand the complex interactions and experimental workflows, the following diagrams have been generated using the DOT language.

LPS_Signaling_Pathway LPS LPS (Endotoxin) LBP LPS-Binding Protein (LBP) LPS->LBP CD14 CD14 LBP->CD14 TLR4_MD2 TLR4/MD-2 Complex CD14->TLR4_MD2 MyD88 MyD88-Dependent Pathway TLR4_MD2->MyD88 TRIF TRIF-Dependent Pathway TLR4_MD2->TRIF NF_kB NF-κB Activation MyD88->NF_kB IRF3 IRF3 Activation TRIF->IRF3 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kB->Cytokines Type_I_IFN Type I Interferons IRF3->Type_I_IFN Anti_Endotoxin_Peptide Anti-Endotoxin Peptide Anti_Endotoxin_Peptide->LPS Neutralization Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Peptide Synthesis Peptide Synthesis LPS Neutralization Assay LPS Neutralization Assay Peptide Synthesis->LPS Neutralization Assay Endotoxemia Mouse Model Endotoxemia Mouse Model Peptide Synthesis->Endotoxemia Mouse Model Cytokine Measurement (ELISA) Cytokine Measurement (ELISA) LPS Neutralization Assay->Cytokine Measurement (ELISA) Data Analysis & Comparison Data Analysis & Comparison Cytokine Measurement (ELISA)->Data Analysis & Comparison Survival & Cytokine Analysis Survival & Cytokine Analysis Endotoxemia Mouse Model->Survival & Cytokine Analysis Survival & Cytokine Analysis->Data Analysis & Comparison

References

Safety Operating Guide

Navigating the Disposal of J5 Peptide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of laboratory materials like the J5 peptide are paramount to ensuring a safe and compliant work environment. While specific disposal protocols for a compound labeled "this compound" are not publicly available, this guide provides a comprehensive framework for its proper disposal based on general best practices for synthetic research peptides.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to adhere to standard laboratory safety practices. The toxicological properties of many research peptides are not fully investigated, and therefore, they should be handled with caution.[1][2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[3][4]

  • Ventilation: When handling lyophilized peptide powder, which can easily become airborne, work in a chemical fume hood or a biosafety cabinet to prevent inhalation.[3][4]

  • Consult the Safety Data Sheet (SDS): If an SDS is available for this compound, it must be reviewed before handling and disposal as it will contain specific hazard information.[3]

  • Spill Response: In case of a spill, contain the area promptly. For liquid spills, use an inert absorbent material. For solid spills, carefully sweep the material to avoid generating dust. The contaminated area should then be decontaminated and thoroughly washed.[5][6]

Step-by-Step Disposal Protocol

The disposal of research peptides should always be in accordance with local, state, and federal regulations.[5] It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols.[5][7] Most research peptides are disposed of as chemical waste.[7]

Liquid Waste Disposal (Aqueous Solutions)
  • Segregation: Collect all liquid waste containing this compound in a designated, properly labeled, and leak-proof hazardous waste container.[3]

  • Inactivation (Recommended): While not always mandatory for what may be considered non-hazardous peptides, inactivation provides an added layer of safety.[1] Common chemical degradation methods include:

    • Bleach Inactivation: In a chemical fume hood, add a 10% bleach solution to the liquid peptide waste to achieve a final bleach-to-waste ratio of at least 1:10. Allow the mixture to stand for a minimum of 30 minutes to ensure complete inactivation.[5]

    • Acid/Base Hydrolysis: Add 1 M Hydrochloric Acid (HCl) or 1 M Sodium Hydroxide (NaOH) to the peptide solution. Let the mixture stand for at least 24 hours in a sealed, labeled container within a fume hood to break the peptide bonds.[1]

  • Neutralization: If acid or base hydrolysis was used, neutralize the solution to a pH between 6.0 and 8.0 before final disposal.[1]

  • Final Disposal: Dispose of the treated solution as chemical waste according to your institution's guidelines. Never pour peptide solutions down the sanitary sewer unless explicitly authorized by your EHS department.[5][8]

Solid Waste Disposal
  • Segregation: Collect all solid waste contaminated with this compound, such as vials, pipette tips, and gloves, in a designated, leak-proof, and clearly labeled solid hazardous waste container.[2][5]

  • Decontamination (Optional but Recommended): For an additional layer of safety, solid waste can be immersed in a 10% bleach solution for a minimum of 30 minutes. After decontamination, decant the bleach solution and manage it as liquid waste.[5]

  • Final Disposal: Dispose of the solid waste container through your institution's hazardous waste management service.[1]

Empty Containers

Thoroughly rinse empty this compound containers with an appropriate solvent. The rinsate should be collected and disposed of as chemical waste. After rinsing and defacing the original label, the container may be disposed of as regular laboratory glass or plastic waste, pending institutional policy.[5]

Quantitative Data for Peptide Inactivation

The following table summarizes key quantitative parameters for common chemical decontamination methods for peptides.

ParameterChemical Inactivation MethodValueCitation
Inactivation Reagent Sodium Hypochlorite (Bleach)10% solution (final concentration)[5]
Hydrochloric Acid1 M[1]
Sodium Hydroxide1 M[1]
Inactivation Time Sodium Hypochlorite (Bleach)Minimum 30 minutes[5]
Acid/Base HydrolysisMinimum 24 hours[1]
Final pH for Aqueous Waste Following Acid/Base Hydrolysis6.0 - 8.0[1]
Autoclaving Cycle Heat Inactivation (as a secondary decontamination step)121°C and 15 psi for 30-60 minutes[5]

Experimental Protocols

Protocol for Chemical Degradation via Hydrolysis:

  • Working in a chemical fume hood, transfer the liquid peptide waste into a suitable, labeled, and sealable container.

  • Slowly add either 1 M HCl or 1 M NaOH to the waste solution.

  • Ensure the container is properly sealed to prevent the release of fumes.

  • Allow the mixture to stand for a minimum of 24 hours to facilitate the hydrolysis of the peptide bonds.[1]

  • After the inactivation period, check the pH of the solution.

  • If necessary, neutralize the solution by slowly adding a base (for acidic solutions) or an acid (for basic solutions) until the pH is between 6.0 and 8.0.[1]

  • Transfer the neutralized waste to your institution's designated chemical waste container for collection.

Disposal Workflow

J5_Peptide_Disposal start Start: this compound Waste Generated consult_sds Consult Safety Data Sheet (SDS) start->consult_sds consult_ehs Consult Institutional EHS Guidelines consult_sds->consult_ehs liquid_or_solid Liquid or Solid Waste? consult_ehs->liquid_or_solid liquid_waste Liquid Waste liquid_or_solid->liquid_waste Liquid solid_waste Solid Waste liquid_or_solid->solid_waste Solid inactivate_liquid Inactivate Liquid Waste? (e.g., Bleach or Hydrolysis) liquid_waste->inactivate_liquid decontaminate_solid Decontaminate Solid Waste? (e.g., Soak in Bleach) solid_waste->decontaminate_solid collect_liquid Collect in Labeled Hazardous Liquid Waste Container inactivate_liquid->collect_liquid No neutralize Neutralize to pH 6-8 (if applicable) inactivate_liquid->neutralize Yes final_disposal Arrange for Collection by EHS/Licensed Contractor collect_liquid->final_disposal collect_solid Collect in Labeled Hazardous Solid Waste Container decontaminate_solid->collect_solid Yes decontaminate_solid->collect_solid No collect_solid->final_disposal neutralize->collect_liquid

Caption: Decision workflow for the proper disposal of this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.